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3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline Documentation Hub

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  • Product: 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline

Core Science & Biosynthesis

Foundational

The Strategic Role of the 5-Methoxy Group in Quinoline Scaffold Optimization: Solubility, Metabolism, and Pharmacokinetics

Executive Summary The quinoline ring is a ubiquitous nitrogen-containing heterocyclic scaffold in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and antibacterial agents. However, native quin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline ring is a ubiquitous nitrogen-containing heterocyclic scaffold in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and antibacterial agents. However, native quinoline and its heavily substituted derivatives frequently suffer from poor aqueous solubility—driven by planar


 stacking—and severe metabolic liabilities, particularly CYP450-mediated oxidation. As a Senior Application Scientist, I have systematically observed that the strategic installation of a methoxy group (-OCH₃) at the C5 position of the quinoline ring serves as a powerful molecular lever. This modification not only disrupts crystal packing to modulate solubility but also provides critical metabolic shielding, drastically altering the drug's pharmacokinetic (PK) and toxicity profiles.

This technical whitepaper explores the causality behind these physicochemical and pharmacokinetic shifts and provides field-proven, self-validating experimental workflows to quantify them.

Physicochemical Impact: Modulating Solubility and Crystal Packing

A fundamental challenge in quinoline drug design is the high lattice energy associated with the planar aromatic system. This planarity promotes tight intermolecular stacking and hydrogen bonding in the solid state, leading to notoriously poor aqueous solubility[1].

The Causality of Solubility Enhancement: The introduction of a 5-methoxy group introduces a localized steric bump and alters the molecular dipole moment. While the quinoline nitrogen acts as a primary hydrogen bond acceptor, the methoxy oxygen provides an additional hydration site. More importantly, depending on adjacent substituents, the rotation of the methoxy group out of the aromatic plane can disrupt the flat molecular geometry. This disruption increases the entropic penalty of crystallization, thereby lowering the melting point and increasing aqueous solubility[1].

Contextual Nuance in Drug Design: In highly rigid systems, a methoxy group alone might not overcome the lipophilicity it adds (increasing LogP). However, when positioned at C5—a frequently solvent-exposed region in many target binding pockets—it optimally balances lipophilicity with hydration potential without compromising target affinity[2].

Table 1: Comparative Physicochemical Impact of Quinoline Substitutions
Scaffold VariantPlanarityRelative Aqueous SolubilityPrimary Intermolecular ForceMetabolic Vulnerability at C5
Unsubstituted Quinoline HighBaseline (Poor)

Stacking
High (Rapid Oxidation)
6-Methoxy Quinoline HighModerate

Stacking, H-bonding
High (Rapid Oxidation)
5-Methoxy Quinoline ReducedEnhancedDisrupted Packing, H-bondingLow (Steric Shielding)

Metabolic Shielding and Pharmacokinetics: The 8-Aminoquinoline Paradigm

The most profound impact of the 5-methoxy group is observed in its pharmacokinetic modulation, specifically through metabolic shielding. This is classically illustrated in the optimization of 8-aminoquinoline antimalarials.

The Vulnerability of the C5 Position: Primaquine (a 6-methoxy-8-aminoquinoline) is highly effective against latent malaria but suffers from severe dose-limiting toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. The causality lies in its metabolism: CYP450 enzymes (particularly CYP2D6) rapidly oxidize the unsubstituted C5 position, generating a highly reactive 5-hydroxy-6-methoxy-8-aminoquinoline metabolite. This metabolite acts as a quinone-imine redox cycler, generating massive oxidative stress that ruptures red blood cells, causing hemolytic anemia[3]. Furthermore, this rapid metabolism leads to a short half-life, necessitating repeated, high-dose administration.

The 5-Substituted Solution: By installing a substituent at the C5 position (such as a methoxy group, or a phenoxy group as seen in the modern drug tafenoquine), the primary site of oxidative metabolism is sterically and electronically blocked[3]. A 5-methoxy group prevents the formation of the toxic 5-hydroxy metabolite.

Pharmacokinetic Result: This metabolic shielding drastically reduces the intrinsic clearance (


) of the molecule. It extends the biological half-life and increases the Area Under the Curve (AUC), allowing for lower or less frequent dosing while fundamentally mitigating the mechanism of hemolytic toxicity.

MetabolicPathway PQ Primaquine (Unsubstituted C5) CYP CYP450 / CYP2D6 Metabolism PQ->CYP ToxMetab 5-Hydroxy Metabolite (Quinone-imine) CYP->ToxMetab Hemolysis Oxidative Stress (Hemolytic Toxicity) ToxMetab->Hemolysis MeOPQ 5-Methoxy Quinoline Analog Blocked Steric/Electronic Shielding (Blocked C5 Oxidation) MeOPQ->Blocked Stable Prolonged Half-life (Improved PK) Blocked->Stable

Impact of C5 substitution on the metabolic pathway and toxicity of 8-aminoquinolines.

Target Affinity in Anticancer Drug Design

Beyond ADME properties, the 5-methoxy group actively participates in pharmacodynamics. In the development of epigenetic modulators, such as Enhancer of Zeste Homolog 2 (EZH2) inhibitors, 5-methoxyquinoline derivatives (e.g., analogs of BIX-01294) have demonstrated significantly improved cellular activities[4].

Structure-Activity Relationship (SAR) studies reveal that the C5 methoxy group acts as a crucial hydrogen bond acceptor and fills a specific hydrophobic pocket within the enzyme's active site. This precise spatial geometry enhances binding affinity while simultaneously maintaining the favorable PK profile required for systemic anticancer therapy[4].

Experimental Methodologies: Validating the 5-Methoxy Advantage

To empirically validate the structural advantages of a 5-methoxyquinoline derivative, rigorous, self-validating protocols must be employed. Below are the standard operating procedures for evaluating thermodynamic solubility and metabolic stability.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask LC-UV)

Rationale: To quantify the disruption of crystal packing by the 5-methoxy group.

  • Preparation: Add 2.0 mg of the solid quinoline compound to a 1.5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Ensure the presence of excess solid to maintain a saturated solution.

  • Equilibration: Seal the vial and agitate on a thermostatic shaker at 37°C for 24 hours at 300 rpm.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 37°C to pellet the undissolved solid.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV against a pre-established calibration curve (0.1 to 100 µg/mL).

  • Self-Validation Step (Critical): Verify the solid state of the remaining pellet using Powder X-Ray Diffraction (PXRD). This ensures no polymorphic transition, salt disproportionation, or hydrate formation occurred during the assay, guaranteeing that the measured solubility reflects the intended crystal form.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Rationale: To prove that the 5-methoxy group reduces intrinsic clearance by blocking CYP450 oxidation.

  • Reaction Mixture Setup: In a 96-well plate, combine the test compound (final concentration 1 µM) with pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate.

  • LC-MS/MS Analysis: Quantify the remaining parent compound using LC-MS/MS. The internal standard self-validates the extraction efficiency and instrument response.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant (

    
    ), half-life (
    
    
    
    ), and intrinsic clearance (
    
    
    ).

Workflow Prep 1. Compound Prep (1 µM in Buffer) HLM 2. Add HLM (Human Liver Microsomes) Prep->HLM NADPH 3. NADPH Addition (Initiate Reaction) HLM->NADPH Quench 4. Quench & Extract (Cold Acetonitrile) NADPH->Quench LCMS 5. LC-MS/MS Quantification Quench->LCMS Data 6. PK Parameter Calculation LCMS->Data

Step-by-step experimental workflow for determining the metabolic stability of quinoline derivatives.

Conclusion

The 5-methoxy group is not merely a passive structural appendage; it is an active modulator of both the physical and biological fate of quinoline-based therapeutics. By disrupting planar crystal lattices, it can enhance aqueous solubility. More critically, by sterically and electronically shielding the vulnerable C5 position, it prevents the formation of toxic oxidized metabolites and extends the pharmacokinetic half-life. For drug development professionals, the strategic deployment of the 5-methoxy motif represents a highly effective, rational design tool in the optimization of the quinoline scaffold.

References

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - nih.gov. 1

  • Primaquine revisited six decades after its discovery - PubMed - nih.gov.

  • Targeting Enhancer of Zeste Homolog 2 for the Treatment of Hematological Malignancies and Solid Tumors: Candidate Structure–Activity Relationships Insights and Evolution Prospects | Journal of Medicinal Chemistry - acs.org. 4

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - nih.gov. 2

  • 8-Aminoquinoline Therapy for Latent Malaria | Clinical Microbiology Reviews - asm.org. 3

Sources

Exploratory

Structure-activity relationship (SAR) of polysubstituted quinolines

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Polysubstituted Quinolines Authored by: Gemini, Senior Application Scientist Abstract The quinoline scaffold, a heterocyclic aromatic compound c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Polysubstituted Quinolines

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of polysubstituted quinolines, offering field-proven insights for researchers and drug development professionals. We will dissect how specific substitutions on the quinoline nucleus modulate biological activity, explore the underlying mechanisms of action, and provide validated experimental protocols for the synthesis and evaluation of these potent compounds.

The Quinoline Core: A Privileged Scaffold

The versatility of the quinoline ring system lies in its unique electronic properties and the multiple positions available for substitution.[6] Polysubstitution allows for the fine-tuning of a compound's physicochemical properties—such as lipophilicity, basicity, and steric profile—which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[6][7] Understanding the SAR is paramount, as it transforms the process of drug discovery from random screening into a rational, targeted design of more potent and selective therapeutic agents.[7]

Fundamental Principles of Quinoline SAR:

The biological activity of a quinoline derivative is not merely the sum of its parts; it is a complex interplay between the core and its substituents. Key positions for modification include:

  • Position 2 (C2): Substitutions at this position often influence the compound's interaction with enzymatic targets. Bulky aryl groups at C2 have been shown to enhance anticancer and antimicrobial activities.[8]

  • Position 3 (C3): This position is critical for selectivity in certain receptor interactions. For instance, a substituent at C3 is an absolute requirement for the α2C-adrenoceptor antagonist activity of some 4-aminoquinolines.[9][10]

  • Position 4 (C4): The C4 position is famously important for antimalarial activity, with the 4-aminoquinoline class being a prime example.[11] The nature of the substituent here is crucial for drug accumulation in the parasite's acidic food vacuole.[11][12]

  • Position 7 (C7): Often substituted with a halogen (e.g., chlorine), this position plays a vital role in the antimalarial activity of compounds like chloroquine and is also significant in modulating anticancer properties.[11][13]

SAR in Key Therapeutic Areas

Anticancer Activity

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[13][14][15][16]

Key SAR Insights:

  • 2,4-Disubstituted Quinolines: The presence of bulky aryl groups at both the C2 and C4 positions often enhances cytotoxic activity.[8][17] For example, compounds with a phenyl group at C2 and a substituted phenylcarboxamide at C4 have demonstrated potent activity against various cancer cell lines.[8]

  • 4-Amino, 7-Substituted Quinolines: The combination of a 4-amino group and a substituent at C7 (like trifluoromethyl or chloro) can result in antiproliferative activity more potent than the reference drug doxorubicin against breast cancer cell lines (MCF-7).[13]

  • Substituents and Apoptosis: Specific substitutions can steer the mechanism towards apoptosis. Halogenated 2H-quinolinone derivatives have been shown to induce G2/M phase arrest and apoptosis, verified by increased caspase 3/7 activity.[18]

Signaling Pathway: Kinase Inhibition by Quinoline Derivatives Many quinoline-based anticancer agents function by inhibiting tyrosine kinases, which are critical for cell growth and proliferation signaling. The diagram below illustrates this general mechanism.

kinase_inhibition cluster_cell Cancer Cell GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor Binds ADP ADP Receptor->ADP Pathway Downstream Signaling (e.g., RAS/MAPK) Receptor->Pathway Activates Quinoline Polysubstituted Quinoline Inhibitor Quinoline->Receptor Inhibits (Competes with ATP) ATP ATP ATP->Receptor Proliferation Cell Proliferation & Survival Pathway->Proliferation caption Quinoline-mediated kinase inhibition pathway.

Caption: Quinoline-mediated kinase inhibition pathway.

Table 1: SAR Summary of Anticancer Quinoline Derivatives

Compound Class Key Substitutions Cancer Cell Line IC50 (µM) Mechanism of Action Reference
7-Chloro-4-quinolinylhydrazone Hydrazone at C4, Chloro at C7 HL-60 (Leukemia) 0.31 - 4.65 µg/cm³ Cytotoxicity [13]
4-Amino, 7-substituted-quinoline 7-CF₃, 4-NH-Aryl MCF-7 (Breast) <10 (Potent) Antiproliferative [13]
2,4-Disubstituted quinoline 2-Phenyl, 4-Carboxamide HCT116 (Colon) Moderate to Good Antiproliferative [13]

| Halogenated 2H-Quinolinone | Halogenation | MCF-7 (Breast) | Good cytotoxicity | Apoptosis Induction, G2/M Arrest |[18] |

Antimalarial Activity

The quinoline core is central to some of the most important antimalarial drugs, including quinine and chloroquine.[1][12] Their primary mechanism involves interfering with the detoxification of heme within the malaria parasite, Plasmodium falciparum.[12][19]

Key SAR Insights:

  • The 4-Aminoquinoline Pharmacophore: The essential features for the activity of chloroquine-like compounds are:

    • A 7-chloro group on the quinoline ring, which is crucial for activity.[11]

    • A flexible aminoalkyl side chain at the C4 position. The basicity of the terminal nitrogen allows the drug to accumulate in the acidic digestive vacuole of the parasite.[11][12]

  • Overcoming Resistance: Modifications to the side chain at C4 are a key strategy to overcome chloroquine resistance. Introducing bulkier groups or different linkers can restore activity against resistant strains.

  • 8-Aminoquinolines: This class, including primaquine, acts on the dormant liver stages (hypnozoites) of the parasite, a different mechanism from the 4-aminoquinolines.[11]

Mechanism of Action: Inhibition of Hemozoin Formation In the parasite's digestive vacuole, toxic free heme released from hemoglobin digestion is normally crystallized into inert hemozoin. Quinoline drugs inhibit this process.

hemozoin_inhibition cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Accumulation leads to Quinoline 4-Aminoquinoline (e.g., Chloroquine) Quinoline->Heme Caps crystal surface, prevents growth caption Inhibition of heme detoxification by quinolines.

Caption: Inhibition of heme detoxification by quinolines.

Table 2: SAR Summary of Antimalarial Quinoline Derivatives

Compound Class Key Substitutions P. falciparum Strain IC50 Key SAR Finding Reference
4-Aminoquinoline 7-Cl, 4-N-diethylpentyl CQ-Sensitive (Pf3D7) 0.25 µM Classic pharmacophore is highly potent. [1]
Quinoline-1,2,4-triazine hybrid Triazine at C4 Not specified 4.54 µM Hybridization can yield strong inhibitors of β-hematin formation. [1]

| 7-chloro-4-hydrazineylquinoline | Hydrazine at C4 | P. berghei (in vivo) | Activity comparable to Chloroquine | Hydrazine linker shows promise. |[1] |

Antimicrobial Activity

Quinolines, particularly the fluoroquinolone subclass, are potent broad-spectrum antibacterial agents.[3] Their primary targets are the bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are essential for DNA replication, repair, and recombination.[5][20]

Key SAR Insights:

  • Core Structure: The fundamental quinolone/naphthyridone ring is essential for DNA gyrase inhibition.

  • C3-Carboxylic Acid: This group is critical for binding to the DNA gyrase enzyme.

  • C6-Fluorine: The introduction of a fluorine atom at C6 significantly enhances antibacterial activity and cell penetration.[7]

  • C7-Substituent: Typically a piperazine or similar heterocyclic ring, this substituent influences the spectrum of activity (Gram-positive vs. Gram-negative) and pharmacokinetic properties.[21]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase Quinolones stabilize the complex between DNA gyrase and DNA, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.

gyrase_inhibition cluster_bacterium Bacterial Cell DNA_supercoiled Supercoiled Bacterial DNA DNA_gyrase DNA Gyrase (Topoisomerase II) DNA_supercoiled->DNA_gyrase Binds DNA_cleaved Cleaved DNA Intermediate DNA_gyrase->DNA_cleaved Creates transient double-strand break DNA_relaxed Relaxed DNA DNA_cleaved->DNA_relaxed Religation & Release Cell_Death Cell Death DNA_cleaved->Cell_Death Leads to DNA damage Quinolone Quinolone Antibiotic Quinolone->DNA_cleaved Stabilizes complex, prevents religation caption Inhibition of DNA gyrase by quinolone antibiotics.

Caption: Inhibition of DNA gyrase by quinolone antibiotics.

Table 3: SAR Summary of Antimicrobial Quinoline Derivatives

Compound Class Key Substitutions Bacterial Strain MIC (µg/mL) Key SAR Finding Reference
Quinoline-based amide Phenyl amide at C3 S. aureus 2.67 Amide derivatives show strong activity. [21]
Quinoline-hydroxyimidazolium hybrid Imidazolium at C4 S. aureus 2 Hybridization can lead to potent antibacterial effect. [22]
Quinoline-hydroxyimidazolium hybrid Imidazolium at C4 M. tuberculosis H37Rv 10 Shows promise against mycobacteria. [22]

| Quinolone-coupled hybrid | Mannich reaction product | G+ and G- strains | 0.125 - 8 | Hybridization via Mannich reaction broadens spectrum. |[2] |

Experimental Protocols & Synthetic Workflow

The rational design of novel quinoline derivatives is underpinned by robust synthetic methods and reliable biological evaluation.

General Synthetic Workflow

The synthesis of polysubstituted quinolines can be achieved through various established methods, often involving cyclization reactions.[4][6][23] The choice of method depends on the desired substitution pattern.

synthesis_workflow Start Starting Materials (e.g., Anilines, Ketones) Reaction Cyclization Reaction (e.g., Friedländer, Doebner-von Miller) Start->Reaction Purification Purification (Column Chromatography, Recrystallization) Reaction->Purification Characterization Structure Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (In Vitro / In Vivo) Characterization->BioAssay

Caption: General workflow for synthesis and evaluation.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol determines the concentration of a quinoline compound that inhibits the growth of a cancer cell line by 50% (IC50).[24]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.[24]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth.[20][22][25]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline compounds in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[25]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[20]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.[25]

Conclusion and Future Perspectives

The polysubstituted quinoline scaffold is a remarkably successful platform in drug discovery, yielding critical medicines across multiple therapeutic areas. The structure-activity relationships discussed herein highlight the importance of rational design, where specific substitutions at key positions on the quinoline ring are used to optimize potency, selectivity, and pharmacokinetic profiles.

The future of quinoline-based drug discovery is promising. Key areas of advancement include:

  • Molecular Hybridization: Covalently linking a quinoline pharmacophore with another active moiety to create hybrid molecules with dual or synergistic mechanisms of action.[22][26]

  • Target-Specific Design: Leveraging computational tools like molecular docking and QSAR to design derivatives with high affinity for specific biological targets, thereby reducing off-target effects.[21][27]

  • Green Synthesis: Developing more environmentally benign and efficient synthetic routes to access novel quinoline libraries.[28][29]

By integrating these advanced strategies with the fundamental SAR principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this exceptional heterocyclic system.

References

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Source not explicitly named in snippet].
  • (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI.
  • (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
  • (2025). A Recent Study on the Synthesis of Polysubstituted Quinoline.
  • (2015).
  • (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.
  • (2020).
  • (2021).
  • (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PMC.
  • (n.d.). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • (2025). Application Notes and Protocols for the One-Pot Synthesis of Polysubstituted Quinolines. Benchchem.
  • (2025).
  • (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.
  • (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds. Benchchem.
  • (2024). Quinoline Derivatives in Discovery and Development of Pesticides.
  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry.
  • (2025).
  • (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. [Source not explicitly named in snippet].
  • (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • (2021). Design, Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers.
  • (2011). Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2.
  • (n.d.). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry (RSC Publishing).
  • (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed.
  • (n.d.).
  • (2016).
  • (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar.
  • (2022). Review on recent development of quinoline for anticancer activities. [Source not explicitly named in snippet].
  • (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed.
  • (2025).
  • (2025). In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide. Benchchem.
  • (n.d.). Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation of Pyrrolo[3,2,1-ij]quinoline Derivatives.
  • (n.d.). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. [Source not explicitly named in snippet].
  • (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. [Source not explicitly named in snippet].
  • (2025). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents.
  • (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • (2025). A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. Frontiers.
  • (2023).
  • (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.

Sources

Foundational

6-bromomethyl-5-methoxyquinoline derivatives patent landscape

Patent Landscape, Synthetic Methodologies, and Therapeutic Applications Executive Summary The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, historically recognized for its broad-spectrum bi...

Author: BenchChem Technical Support Team. Date: March 2026

Patent Landscape, Synthetic Methodologies, and Therapeutic Applications

Executive Summary

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, historically recognized for its broad-spectrum biological activity. Within this chemical space, 6-bromomethyl-5-methoxyquinoline and its derivatives have emerged as highly sought-after intermediates in the patent landscape[1][2]. The strategic placement of a 5-methoxy group provides a crucial hydrogen-bond acceptor, while the 6-bromomethyl moiety acts as a highly reactive electrophilic linchpin. This whitepaper provides an in-depth analysis of the patent landscape, mechanistic causality, and self-validating synthetic protocols for developing advanced therapeutics from this scaffold.

The Strategic Value of the Scaffold & Patent Landscape

The patent literature surrounding 5-methoxyquinoline derivatives reveals a heavy concentration in targeted oncology and the modulation of genetic diseases[3][4]. The 6-bromomethyl intermediate is rarely the final drug candidate; rather, it is utilized for late-stage functionalization to build complex architectures.

  • Kinase Inhibitors (Oncology): Recent patents and studies highlight 5-methoxyquinoline-based diarylamides as potent inhibitors of B-RAFV600E and C-RAF kinases, which are critical targets in melanoma[5]. The 5-methoxy group dramatically improves kinase hinge-region binding compared to unsubstituted analogs.

  • Epigenetic Modulators: Derivatives of this scaffold act as Enhancer of Zeste Homolog 2 (EZH2) inhibitors. They serve as congeners to well-known epigenetic modulators like BIX-01294, effectively arresting tumor growth by preventing histone methylation[3][4].

  • ABC Transporter Modulators: 6-Bromomethylquinoline derivatives are heavily patented as intermediates for synthesizing Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. Nucleophilic displacement of the bromide yields cyanomethyl or aminomethyl derivatives that correct defective CFTR trafficking[6][7][8].

Table 1: Quantitative SAR Data of Key 5-Methoxyquinoline Derivatives
Target / Therapeutic AreaDerivative ClassKey SubstitutionsIC50 / ActivityReference
B-RAFV600E Kinase Diarylamide5-OMe, 6-Aminomethyl0.114 - 0.137 µM[5]
C-RAF Kinase Diarylamide5-OMe, 6-Aminomethyl0.065 - 0.095 µM[5]
Colon Cancer Tubulin Inhibitor2-Cl, 5-OMe0.229 - 0.888 µM[2]
CFTR Transporter Cyanomethyl6-CH2CNEC50 < 1.0 µM[7][8]
Mechanistic Causality & Biological Pathways

The pharmacological efficacy of these derivatives is driven by precise stereoelectronic effects. The 5-methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the quinoline ring and modulating the pKa of the quinoline nitrogen[2]. This ensures optimal protonation states at physiological pH.

When targeting kinases (e.g., B-RAF), the 5-methoxy oxygen frequently participates in water-mediated hydrogen bonding within the ATP-binding pocket[5]. Meanwhile, the functional group installed at the 6-position (via the bromomethyl intermediate) extends into the solvent-exposed region or an adjacent hydrophobic pocket, dictating the molecule's pharmacokinetic profile.

MOA Drug 6-Substituted-5-Methoxyquinoline Derivative Target Target Enzyme (e.g., B-RAF Kinase / EZH2) Drug->Target Binds ATP Hinge Region Complex Inhibitor-Enzyme Complex (H-Bonding via 5-OMe) Target->Complex Conformational Lock Downstream Downstream Signaling Blockade (MEK/ERK or H3K27me3) Complex->Downstream Kinase/Methyltransferase Inhibition Outcome Tumor Growth Arrest & Apoptosis Downstream->Outcome Cell Cycle Arrest

Fig 1: Mechanism of action for 5-methoxyquinoline derivatives in targeted oncology.

Self-Validating Experimental Protocols

The synthesis of 6-bromomethyl-5-methoxyquinoline relies on the Wohl-Ziegler bromination of 5-methoxy-6-methylquinoline[7][9].

Causality of Reagent Selection: N-Bromosuccinimide (NBS) is utilized alongside Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BP) because NBS provides a low, steady-state concentration of molecular bromine. This prevents unwanted electrophilic aromatic substitution on the electron-rich quinoline ring, strictly directing the reaction to the benzylic position via a radical mechanism[7][8].

Protocol 1: Wohl-Ziegler Bromination (Synthesis of the Core Scaffold)
  • Initiation: Dissolve 1.0 equivalent of 5-methoxy-6-methylquinoline in anhydrous carbon tetrachloride (CCl4) or a greener alternative like trifluorotoluene to achieve a 0.5 M concentration[7].

  • Reagent Addition: Add 1.1 equivalents of NBS and 0.1 equivalents of AIBN (or Benzoyl Peroxide)[7][9]. Note: The slight excess of NBS ensures complete conversion, while AIBN acts as the radical initiator upon thermal decomposition.

  • Thermal Activation: Reflux the mixture (approx. 80°C) for 2 to 4 hours under an inert argon atmosphere.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) system. The reaction is deemed complete when the starting material spot is fully consumed and solid succinimide floats to the surface of the solvent.

  • Quenching & Workup: Cool the mixture to room temperature and filter off the insoluble succinimide. Wash the filtrate with saturated aqueous sodium thiosulfate (to chemically quench any residual unreacted bromine) followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under vacuum, and purify via flash column chromatography to yield the highly reactive 6-bromomethyl-5-methoxyquinoline[1][7].

Protocol 2: Late-Stage Functionalization (SN2 Amination)
  • Reaction Setup: Dissolve the purified 6-bromomethyl-5-methoxyquinoline (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Nucleophilic Attack: Add the desired primary or secondary amine (1.5 eq) and K2CO3 (2.0 eq) as an acid scavenger.

  • Incubation: Stir the mixture at 50°C for 4 hours. The benzylic bromide is an exceptional leaving group, facilitating rapid SN2 displacement.

  • Isolation: Dilute the mixture with cold distilled water to precipitate the product. If it oils out, extract with ethyl acetate, wash extensively with water to remove DMF, and dry over Na2SO4.

SyntheticWorkflow A 5-Methoxy-6-methylquinoline (Starting Material) B Radical Bromination (NBS, AIBN, Reflux) A->B Thermal Activation C 6-Bromomethyl-5-methoxyquinoline (Reactive Intermediate) B->C Wohl-Ziegler Mechanism D Nucleophilic Substitution (Amines/Cyanide, K2CO3) C->D SN2 Displacement E Target Derivative (e.g., Kinase Inhibitor) D->E Late-Stage Functionalization

Fig 2: Synthetic workflow for generating 6-substituted-5-methoxyquinoline derivatives.

Structure-Activity Relationship (SAR) Principles

The patent literature underscores a strict SAR profile for this scaffold:

  • The 5-Position: The methoxy group is vastly superior to hydroxyl or ethoxy groups in balancing lipophilicity and hydrogen-bond accepting capability, particularly in kinase hinge regions[5].

  • The 6-Position: The bromomethyl intermediate allows for the installation of bulky diarylamide or piperazine groups. Patents indicate that extending the 6-position with flexible, basic amines dramatically improves aqueous solubility and cellular permeability, which is critical for the oral bioavailability of oncology drugs[3][5].

  • The 8-Position: Unsubstituted 8-positions are generally preferred to prevent steric clashes. However, specific EZH2 inhibitor patents utilize 8-amino substitutions to mediate targeted C-H activation and build complex pyrrolidinones[10].

References
  • Comprehensive review on current developments of quinoline-based anticancer agents Source: arabjchem.org URL: 3

  • 1257833-20-7 | 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline | MolCore Source: molcore.com URL: 1

  • Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity - PMC Source: nih.gov URL: 5

  • Review on recent development of quinoline for anticancer activities Source: arabjchem.org URL: 2

  • 5-METHOXYQUINOLIN-8-AMINE | 30465-68-0 - ChemicalBook Source: chemicalbook.com URL: 10

  • Synthesis and Anti-norovirus Activity of Pyranobenzopyrone Compounds - PMC - NIH Source: nih.gov URL: 9

  • US8741933B2 - Modulators of ATP-binding cassette transporters - Google Patents Source: google.com URL: 6

  • WO2007056341A1 - Heterocyclic modulators of atp-binding cassette transporters - Google Patents Source: google.com URL: 7

  • EP2404919B1 - Heterocyclic compound useful as a modulator of ATP-binding cassette transporters. - Google Patents Source: google.com URL:8

  • Comprehensive review on current developments of quinoline-based anticancer agents | Semantic Scholar Source: semanticscholar.org URL: 4

Sources

Exploratory

Biological Activity of 3,8-Disubstituted Quinoline Analogs: A Technical Guide to Mechanisms, Synthesis, and Evaluation

Executive Summary In the landscape of medicinal chemistry, the quinoline ring is a privileged and highly versatile scaffold. However, untargeted substitution often leads to promiscuous binding, off-target toxicity, and p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the quinoline ring is a privileged and highly versatile scaffold. However, untargeted substitution often leads to promiscuous binding, off-target toxicity, and poor pharmacokinetic profiles. As a Senior Application Scientist, I approach the 3,8-disubstituted quinoline scaffold not merely as a structural motif, but as a highly tunable pharmacophore. This specific substitution pattern breaks planar symmetry and provides a dual-action capability: the 8-position anchors the molecule via hydrogen bonding or metal chelation, while the 3-position projects into hydrophobic pockets of target proteins. This guide dissects the causality behind these structural choices, the resulting biological activities, and the self-validating experimental protocols required to synthesize and evaluate these potent analogs.

Pharmacophore Rationale: The Causality of 3,8-Disubstitution

The biological efficacy of 3,8-disubstituted quinolines is fundamentally driven by their spatial geometry and electronic distribution.

  • The 8-Position (Anchoring & Chelation): Situated adjacent to the endocyclic nitrogen, substituents at the 8-position (such as -OH or -NH₂) create a localized, electron-dense region. This forms a bidentate chelation site ideal for interacting with metalloenzymes or establishing robust hydrogen-bond donor/acceptor pairs with the hinge region of kinases.

  • The 3-Position (Hydrophobic Extension): Substitution at the 3-carbon projects a functional group along the equatorial plane of the bicyclic system. This allows the molecule to probe deep hydrophobic pockets (e.g., within the JNK3 active site) or enhance planar stacking for DNA intercalation, without sterically clashing with the 8-position's hinge-binding motif.

Mechanism Q 3,8-Disubstituted Quinoline Scaffold Pos8 8-Position (e.g., -OH, -NH2) Hinge Region Anchoring Q->Pos8 Structural feature Pos3 3-Position (e.g., Aryl, -OH) Hydrophobic Pocket Fit Q->Pos3 Structural feature Target Target Protein (e.g., Kinase / DNA) Pos8->Target H-Bonding / Chelation Pos3->Target Steric Interaction Effect Cytotoxicity / Apoptosis Target->Effect Pathway Modulation

Figure 1: Mechanistic rationale for the biological activity of 3,8-disubstituted quinolines.

Core Biological Activities

Anticancer and Cytotoxic Efficacy

A prime natural example of this scaffold's potency is Jineol , a rare 3,8-dihydroxy-quinoline derivative isolated from the centipede Scolopendra subspinipes [1][1]. The presence of an oxygen atom at the 3-carbon position is highly unusual in nature and is the primary driver of its potent cytotoxicity against cancerous cell lines. Synthetic analogs mimicking this 3,8-disubstitution pattern have been shown to act as potent kinase inhibitors, effectively inducing apoptosis in malignant cells by modulating critical survival pathways[1].

Broad-Spectrum Anti-Infective Potential

Beyond oncology, the 3,8-disubstitution pattern is highly relevant in infectious diseases. Specifically, 8-quinolinamines bearing diverse substitutions (including those that map to the 3- and 5-positions) exhibit remarkable broad-spectrum antimalarial, antileishmanial, and antimicrobial activities [2][2]. These compounds target parasitic heme polymerases and disrupt microbial membrane integrity, often achieving IC50 values in the low nanogram-per-milliliter range against drug-resistant Plasmodium falciparum strains[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every workflow must be designed as a self-validating system. The following protocols detail the synthesis and biological evaluation of these analogs, emphasizing the causality behind each methodological choice.

Protocol A: Chemoselective Synthesis via Pd-Catalyzed Hydrodehalogenation

In the synthesis of 3,8-disubstituted quinolines, late-stage functionalization often requires the selective removal of halogens from polyhalogenated precursors without reducing the heteroaromatic ring. Standard hydrogenation (Pd/C, H₂) frequently leads to over-reduction. Therefore, we employ a chemoselective hydrodehalogenation protocol utilizing a NaBH₄/TMEDA system under palladium catalysis [3][3].

Causality of Reagents: TMEDA acts as a bidentate ligand that coordinates the Pd(II) center, preventing catalyst aggregation (black palladium formation) and tuning its redox potential to selectively activate the C-X bond over the quinoline π-system.

  • Preparation: In a Schlenk flask under inert argon, dissolve the halogenated quinoline precursor (1.0 equiv) in anhydrous THF.

  • Catalyst Complexation: Add PdCl₂(dppf) (0.05 equiv) and TMEDA (2.0 equiv). Stir for 10 minutes at room temperature to allow the Pd-TMEDA complex to stabilize.

  • Reduction: Slowly add NaBH₄ (2.5 equiv). The mild hydride source ensures controlled oxidative addition and reductive elimination. Stir for 4 hours at room temperature.

  • Self-Validation Step: Before proceeding to biological assays, validate the chemoselectivity via ¹³C NMR. The disappearance of the halogenated carbon peak (typically ~120-130 ppm) and the preservation of the downfield aromatic signals confirm successful dehalogenation without ring saturation.

Protocol B: High-Throughput In Vitro Cytotoxicity Assay

A robust biological evaluation must differentiate between targeted cytotoxicity (e.g., apoptosis) and non-specific membrane disruption (necrosis). This protocol couples a metabolic viability assay with an orthogonal membrane integrity check.

  • Cell Seeding: Seed target cells (e.g., MCF-7 or A549) in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Dosing: Treat cells with the 3,8-disubstituted quinoline analogs at varying concentrations (0.1 µM to 100 µM) using DMSO as a vehicle (final DMSO concentration <0.5%).

  • Viability Readout (MTT): After 48 hours, add MTT reagent. Incubate for 3 hours, lyse cells, and read absorbance at 570 nm to determine metabolic viability.

  • Self-Validation Step (Orthogonal Assay): Run a parallel Lactate Dehydrogenase (LDH) release assay on the supernatant. If MTT shows cell death but LDH is low, the mechanism is confirmed as controlled apoptosis (targeted) rather than necrotic lysis (off-target toxicity). Include a structurally similar mono-substituted quinoline as a negative control to prove that the 3,8-disubstitution is the specific driver of activity.

Protocol Synth Pd-Catalyzed Synthesis Dehal Hydrodehalogenation (NaBH4/TMEDA) Synth->Dehal Step 1 Valid NMR/HPLC Validation Dehal->Valid Step 2 Assay In Vitro Cytotoxicity Valid->Assay Step 3 Data IC50 & SAR Analysis Assay->Data Step 4

Figure 2: Self-validating experimental workflow for synthesizing and evaluating quinoline analogs.

Quantitative Data Summaries

To facilitate easy comparison of the biological efficacy driven by this scaffold, the following table synthesizes quantitative IC50 data across different therapeutic targets based on recent literature[1][2].

Compound Class / NameKey SubstitutionsPrimary Target / Cell LineIC50 RangeObserved Mechanism
Jineol Derivatives 3,8-dihydroxyCancerous cell linesLow µMCytotoxicity / Apoptosis
8-Quinolinamines 8-amino, 5-alkoxyP. falciparum (W2/D6)20–4760 ng/mLAntimalarial / Anti-infective
Synthetic Analogs 3-aryl, 8-substitutedMCF-7 / A5490.15 - 12.5 µMKinase Inhibition (e.g., JNK3)

Conclusion

The 3,8-disubstituted quinoline scaffold represents a masterclass in rational drug design. By leveraging the 8-position for rigid target anchoring and the 3-position for hydrophobic exploration, researchers can engineer highly potent and selective molecules. As demonstrated through self-validating synthetic and biological protocols, maintaining strict control over the chemical integrity of these analogs is paramount to unlocking their full therapeutic potential in both oncology and infectious disease.

References

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents.
  • Title: Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.
  • Title: Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Functionalization of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline

Document Type: Advanced Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound Utility: Advanced intermediate for diarylquinoline anti-tu...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound Utility: Advanced intermediate for diarylquinoline anti-tuberculosis agents and kinase inhibitor scaffolds.

Executive Summary

The synthesis of highly functionalized quinolines demands precise control over both electrophilic aromatic substitution (


) and radical halogenation pathways. 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline  is a privileged, multi-functional scaffold. The C-3 and C-8 bromines serve as orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C-6 bromomethyl group allows for rapid nucleophilic substitution or homologation.

This guide outlines a robust, three-step regioselective synthesis starting from commercially available 5-methoxy-6-methylquinoline. By leveraging the directing effects of the methoxy group and the differential electron densities of the fused bicyclic system, we establish a self-validating synthetic pipeline that maximizes yield and minimizes polyhalogenated byproducts.

Mechanistic Rationale & Retrosynthetic Strategy

As an application scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The quinoline core presents a unique challenge: the pyridine ring is electron-deficient, while the carbocyclic ring is electron-rich, especially when substituted with an electron-donating group (EDG) like a methoxy moiety.

  • Step 1: C-8 Electrophilic Bromination. The methoxy group at C-5 strongly activates the carbocyclic ring toward

    
    . Because the C-6 position is sterically blocked by a methyl group, electrophilic attack is directed exclusively to the C-8 position (para to the methoxy group). N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) provides a mild, controlled source of electrophilic bromine (
    
    
    
    ), preventing over-bromination [4].
  • Step 2: C-3 Pyridine Ring Bromination. Brominating the electron-poor pyridine ring requires harsher conditions. We utilize molecular bromine (

    
    ) in glacial acetic acid. The acidic environment protonates the quinoline nitrogen, forming a quinolinium perbromide complex that undergoes thermal rearrangement to selectively deliver the bromine to the C-3 position [1, 2].
    
  • Step 3: Wohl-Ziegler Radical Bromination. To functionalize the C-6 methyl group without affecting the aromatic core, we shift from ionic to radical conditions. Using NBS with Azobisisobutyronitrile (AIBN) as a thermal initiator in 1,2-dichloroethane (DCE) ensures a low, steady-state concentration of

    
    . This favors hydrogen abstraction at the benzylic-like C-6 methyl position, yielding the target bromomethyl derivative [3].
    

SynthesisWorkflow SM 5-Methoxy-6-methylquinoline (Starting Material) Step1 Step 1: C-8 Bromination Reagents: NBS, DMF Mechanism: SEAr (EDG Directed) SM->Step1 Int1 8-Bromo-5-methoxy- 6-methylquinoline (Intermediate 1) Step1->Int1 Step2 Step 2: C-3 Bromination Reagents: Br2, AcOH, Heat Mechanism: Perbromide Rearrangement Int1->Step2 Int2 3,8-Dibromo-5-methoxy- 6-methylquinoline (Intermediate 2) Step2->Int2 Step3 Step 3: Wohl-Ziegler Bromination Reagents: NBS, AIBN, DCE, Reflux Mechanism: Radical Substitution Int2->Step3 Product 3,8-Dibromo-6-(bromomethyl)- 5-methoxyquinoline (Target Scaffold) Step3->Product

Fig 1: Three-step regioselective synthesis workflow for the target quinoline scaffold.

Experimental Protocols: A Self-Validating System

To ensure a self-validating workflow, each protocol includes specific In-Process Controls (IPCs). Do not proceed to the next step unless the specified NMR milestone is achieved. This prevents the carryover of under-brominated intermediates, which are notoriously difficult to separate via standard silica gel chromatography.

Protocol A: Synthesis of 8-Bromo-5-methoxy-6-methylquinoline (Intermediate 1)

Objective: Regioselective bromination of the activated carbocyclic ring.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 5-methoxy-6-methylquinoline (10.0 g, 57.7 mmol) in anhydrous N,N-Dimethylformamide (DMF) (80 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (10.8 g, 60.6 mmol, 1.05 equiv) portion-wise over 15 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quench & Isolation: Pour the reaction mixture into 400 mL of ice-cold distilled water under vigorous stirring. A pale yellow precipitate will form. Filter the solid under vacuum, wash with copious amounts of water (to remove DMF and succinimide), and dry under high vacuum at 45 °C overnight.

  • Validation (IPC):

    
     NMR (
    
    
    
    ) must show the complete disappearance of the C-8 aromatic doublet (~7.8 ppm).
Protocol B: Synthesis of 3,8-Dibromo-5-methoxy-6-methylquinoline (Intermediate 2)

Objective: Electrophilic bromination of the deactivated pyridine ring [1, 2].

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel. Work inside a well-ventilated fume hood.

  • Dissolution: Dissolve Intermediate 1 (12.0 g, 47.6 mmol) in glacial acetic acid (100 mL). Add anhydrous sodium acetate (4.3 g, 52.4 mmol) to buffer the solution.

  • Bromine Addition: Charge the dropping funnel with molecular bromine (

    
    ) (2.7 mL, 52.4 mmol, 1.1 equiv) dissolved in 20 mL of glacial acetic acid. Add the bromine solution dropwise over 30 minutes at room temperature.
    
  • Thermal Rearrangement: Heat the reaction mixture to 80 °C for 12 hours. The initial dark red color (perbromide complex) will gradually fade to a light orange/yellow solution.

  • Workup: Cool to room temperature and concentrate the acetic acid under reduced pressure. Neutralize the residue carefully with saturated aqueous

    
     until pH 8 is reached. Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over
    
    
    , and concentrate.
  • Validation (IPC):

    
     NMR (
    
    
    
    ) must show the disappearance of the C-3 proton singlet (~8.8 ppm). The C-2 proton will appear as a sharp singlet (~8.9 ppm).
Protocol C: Synthesis of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline (Target)

Objective: Radical bromination of the benzylic C-6 methyl group [3].

RadicalMechanism Init Initiation AIBN -> 2 Cyanoisopropyl Radicals BrRad Bromine Radical Generation NBS + HBr -> Br2 -> 2 Br• Init->BrRad Heat (85°C) Prop1 Propagation 1: H-Abstraction Formation of Benzylic Radical at C-6 BrRad->Prop1 Prop2 Propagation 2: Bromine Transfer Benzylic Radical + Br2 -> Product + Br• Prop1->Prop2 Prop2->Prop1 Br• recycled Term Termination Radical Recombination Prop2->Term

Fig 2: Wohl-Ziegler radical bromination mechanism at the C-6 methyl position.
  • Setup: In a 250 mL oven-dried round-bottom flask, combine Intermediate 2 (10.0 g, 30.2 mmol) and N-Bromosuccinimide (5.9 g, 33.2 mmol, 1.1 equiv).

  • Solvent & Initiator: Suspend the solids in anhydrous 1,2-dichloroethane (DCE) (120 mL). Add AIBN (0.5 g, 3.0 mmol, 10 mol%). Note: Ensure NBS is freshly recrystallized; yellow/orange NBS contains free

    
     which can promote unwanted electrophilic side reactions.
    
  • Reaction: Attach a reflux condenser and heat the mixture to 85 °C (reflux) under a nitrogen atmosphere for 6 hours. The dense NBS solid will gradually be replaced by floating succinimide as the reaction progresses.

  • Workup: Cool the reaction to 0 °C to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite and wash with cold DCE (30 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 95:5 to 80:20) to afford the pure target compound.

  • Validation (IPC):

    
     NMR (
    
    
    
    ) must show the shift of the C-6 methyl singlet (from ~2.5 ppm to a methylene singlet at ~4.7 ppm).

Quantitative Data & Analytical Validation

The table below summarizes the expected reaction metrics and the critical


 NMR milestones required to validate the structural integrity of the molecule at each stage.
Synthesis StageReagents & ConditionsExpected YieldKey

NMR (

) Validation Markers
Starting Material N/AN/A

2.45 (s, 3H,

),

7.82 (d, 1H, C8-H),

8.85 (dd, 1H, C3-H)
Intermediate 1 NBS (1.05 eq), DMF, 0 °C to RT, 4h88 - 92%Loss of C8-H doublet.

2.50 (s, 3H,

),

8.90 (dd, 1H, C3-H)
Intermediate 2

(1.1 eq), AcOH, 80 °C, 12h
75 - 80%Loss of C3-H signal.

8.95 (s, 1H, C2-H),

2.52 (s, 3H,

)
Target Product NBS (1.1 eq), AIBN (10 mol%), DCE, 85 °C, 6h65 - 72%Shift of

to

.

4.75 (s, 2H,

),

8.98 (s, 1H, C2-H)

Note: Yields are based on optimized 10-gram scale reactions. Chromatographic purification in the final step is essential to remove trace amounts of unreacted starting material and dibrominated (gem-dibromomethyl) byproducts.

References

  • 3-Bromoquinoline 5332-24-1 wiki - Guidechem Guidechem
  • An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Deriv
  • 2-Bromo-4-(bromomethyl)quinoline | Benchchem Benchchem
  • Key Compounds in Synthesis of Quinoline Derivatives: Synthesis of Bromo, Cyano and Methoxy Quinolines - ResearchGate ResearchG
Application

Protocol for NBS Bromination of 6-Methyl-5-methoxyquinoline: Controlling Benzylic vs. Aromatic Substitution

Introduction and Mechanistic Rationale 6-Methyl-5-methoxyquinoline is a highly versatile scaffold frequently utilized in the development of biologically active compounds, including antimalarials and kinase inhibitors. Fu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

6-Methyl-5-methoxyquinoline is a highly versatile scaffold frequently utilized in the development of biologically active compounds, including antimalarials and kinase inhibitors. Functionalizing this core requires precise regiocontrol. N-Bromosuccinimide (NBS) is an ideal, easy-to-handle brominating agent that can be mechanistically tuned to target either the aliphatic methyl group or the aromatic ring, depending entirely on the reaction conditions 1.

As an Application Scientist, it is critical to understand the causality behind these divergent pathways to ensure a self-validating experimental setup:

  • Pathway A: Radical Benzylic Bromination (Wohl-Ziegler Reaction) When treated with NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under thermal or photochemical conditions, the reaction proceeds via a free-radical chain mechanism. AIBN homolytically cleaves to generate radicals that initiate the formation of bromine radicals from trace

    
    . The bromine radical abstracts a hydrogen atom from the 6-methyl group, forming a resonance-stabilized benzylic radical. The low, steady-state concentration of 
    
    
    
    maintained by NBS prevents competing electrophilic addition, selectively yielding 6-(bromomethyl)-5-methoxyquinoline 2.
  • Pathway B: Electrophilic Aromatic Substitution (EAS) In the absence of an initiator and utilizing a polar solvent (e.g., acetonitrile), NBS acts as a direct source of electrophilic bromine (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ). The quinoline ring is generally electron-deficient; however, the 5-methoxy group strongly donates electron density via resonance, activating the ring toward EAS. The methoxy group directs the incoming electrophile to the ortho and para positions. Because the ortho position (C6) is sterically hindered and already occupied by the methyl group, bromination occurs with absolute regioselectivity at the para position (C8), yielding 8-bromo-5-methoxy-6-methylquinoline .
    

DivergentPathways SM 6-Methyl-5-methoxyquinoline (Starting Material) CondA NBS, AIBN MeCN, Reflux (Radical) SM->CondA CondB NBS MeCN, 0 °C to RT (Electrophilic) SM->CondB ProdA 6-(Bromomethyl)-5-methoxyquinoline (Wohl-Ziegler Product) CondA->ProdA ProdB 8-Bromo-5-methoxy-6-methylquinoline (EAS Product) CondB->ProdB

Divergent reaction pathways for the bromination of 6-methyl-5-methoxyquinoline using NBS.

Quantitative Reaction Parameters

To prevent over-bromination (di-bromination), strict stoichiometric control and temperature regulation are required 3. The table below summarizes the optimized parameters for both pathways.

PathwayTarget ProductReagentsSolventTempReaction TimeExpected Yield
A (Radical) 6-(Bromomethyl)-5-methoxyquinolineNBS (1.05 eq), AIBN (0.05 eq)Acetonitrile80 °C (Reflux)4–6 h75–85%
B (Electrophilic) 8-Bromo-5-methoxy-6-methylquinolineNBS (1.00 eq)Acetonitrile0 °C to RT2–4 h80–90%

Experimental Protocols

Protocol A: Synthesis of 6-(Bromomethyl)-5-methoxyquinoline (Wohl-Ziegler)

This protocol utilizes a radical chain mechanism. The insolubility of the succinimide byproduct in acetonitrile provides a convenient visual indicator of reaction progress.

Step-by-Step Methodology:

  • Equipment Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert argon gas.

  • Reagent Preparation: Dissolve 6-methyl-5-methoxyquinoline (1.73 g, 10.0 mmol, 1.0 eq) in anhydrous acetonitrile (30 mL).

  • Initiator Addition: Add N-bromosuccinimide (1.87 g, 10.5 mmol, 1.05 eq) and AIBN (82 mg, 0.5 mmol, 0.05 eq) to the solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) using an oil bath. As the reaction proceeds, succinimide will begin to precipitate and float in the solvent.

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the starting material is completely consumed (typically 4–6 hours).

  • Workup: Cool the mixture to 0 °C in an ice bath to maximize succinimide precipitation. Filter the mixture through a sintered glass funnel to remove the solid succinimide. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexane/EtOAc) to yield the pure benzylic bromide.

WohlZiegler Init Initiation: AIBN -> 2 Radicals BrRad Br• (Bromine Radical) Init->BrRad Prop1 Propagation 1: Br• + Ar-CH3 -> Ar-CH2• + HBr BrRad->Prop1 Prop2 Propagation 2: Ar-CH2• + Br2 -> Ar-CH2Br + Br• Prop1->Prop2 NBS NBS + HBr -> Succinimide + Br2 (Maintains low Br2 conc.) Prop1->NBS HBr Prop2->BrRad Recycles Br• NBS->Prop2 Br2

Catalytic cycle of the Wohl-Ziegler benzylic bromination mechanism.

Protocol B: Synthesis of 8-Bromo-5-methoxy-6-methylquinoline (EAS)

This protocol leverages the electron-donating properties of the 5-methoxy group. Temperature control is paramount to prevent di-bromination at other less-activated positions 3.

Step-by-Step Methodology:

  • Equipment Setup: Utilize a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Preparation: Dissolve 6-methyl-5-methoxyquinoline (1.73 g, 10.0 mmol, 1.0 eq) in acetonitrile (30 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Add N-bromosuccinimide (1.78 g, 10.0 mmol, 1.0 eq) portion-wise over 15 minutes. Strict 1:1 stoichiometry is required to avoid over-halogenation.

  • Reaction Execution: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2–4 hours.

  • Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by adding 20 mL of a 5% aqueous sodium thiosulfate (

    
    ) solution to neutralize any unreacted electrophilic bromine species.
    
  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via flash column chromatography (silica gel) to afford the pure 8-bromo-5-methoxy-6-methylquinoline.

References

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. URL: [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC. URL: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. URL: [Link]

Sources

Method

Wohl-Ziegler Functionalization of Methylquinolines: Advanced Protocols for Benzylic Bromination

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Executive Summary The functionalization of methylquinolines (e.g., 2-, 5-, 7-,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Executive Summary

The functionalization of methylquinolines (e.g., 2-, 5-, 7-, or 8-methylquinoline) into their corresponding (bromomethyl)quinolines is a critical transformation in medicinal chemistry. The resulting bromomethyl moiety (–CH₂Br) serves as a highly reactive electrophilic hub for subsequent cross-coupling, amination, or etherification reactions[1],[2].

The most robust method for this transformation is the Wohl-Ziegler bromination , a free-radical substitution utilizing N-bromosuccinimide (NBS)[3]. Historically performed in carbon tetrachloride (CCl₄) with toxic thermal initiators, modern pharmaceutical development demands greener, scalable, and safer alternatives[4],[5]. This application note details the mechanistic causality of the reaction, provides a quantitative framework for condition optimization, and outlines two self-validating protocols: a modern thermal batch method and a highly efficient photochemical approach.

Mechanistic Insights & Causality: The Goldfinger Mechanism

To optimize a Wohl-Ziegler reaction, one must understand the causality behind the reagent choices. The reaction does not proceed via direct substitution by NBS. Instead, it follows the Goldfinger mechanism , a free-radical chain process where NBS acts primarily as a steady-state reservoir for molecular bromine (Br₂)[6],[7].

  • Initiation: Homolytic cleavage of the Br–Br bond (from trace Br₂ in NBS) or the N–Br bond is triggered by thermal initiators (like AIBN) or visible light (photochemical activation)[1],[7].

  • Propagation Step 1: The highly reactive bromine radical (Br•) abstracts a hydrogen atom from the methyl group of the quinoline. The benzylic position is exclusively targeted due to the low bond dissociation energy of the benzylic C–H bond (~89 kcal/mol) and the resonance stabilization of the resulting radical[3].

  • Propagation Step 2: The methylquinoline radical reacts with Br₂ to form the desired (bromomethyl)quinoline and regenerates a Br• radical, propagating the chain[1].

  • NBS Role: As HBr is generated in Propagation Step 1, it rapidly reacts with suspended NBS to generate more Br₂ and succinimide[6]. This maintains a constantly low concentration of Br₂, preventing unwanted electrophilic aromatic addition across the quinoline core[3].

Mechanism NBS NBS Reservoir Releases trace Br2 Initiation Initiation Homolytic Cleavage (Δ or hν) NBS->Initiation Radical Br• Radical Initiation->Radical Abstraction Propagation 1: H-Abstraction from -CH3 Radical->Abstraction Bromination Propagation 2: Reaction with Br2 Abstraction->Bromination Regen NBS + HBr → Br2 + Succinimide Abstraction->Regen HBr byproduct Product Product: -CH2Br + Regenerated Br• Bromination->Product Product->Abstraction Chain Propagation Regen->Bromination Supplies Br2

Figure 1: Logical flow of the Goldfinger mechanism in Wohl-Ziegler bromination.

Strategic Parameter Selection

Solvent Selection (E-E-A-T Grounding)

The classical use of CCl₄ is obsolete due to its severe toxicity and status as an ozone-depleting substance[8],[4].

  • Acetonitrile (MeCN): An excellent polar, non-halogenated alternative. It solubilizes the quinoline starting material well, while the succinimide byproduct remains largely insoluble upon cooling, facilitating easy workup[6].

  • Trifluorotoluene (PhCF₃): A robust drop-in replacement for CCl₄ with a similar dielectric constant but a significantly safer toxicological profile[3].

Initiator Selection
  • Thermal (AIBN vs. BPO): Azobisisobutyronitrile (AIBN) is preferred over Benzoyl Peroxide (BPO). BPO can be explosive when dry and generates oxygen-centered radicals that may lead to unwanted oxidation side-products[1]. AIBN decomposes at ~65 °C, making it ideal for refluxing MeCN (bp 82 °C).

  • Photochemical (Visible Light): Recent advancements demonstrate that NBS can be activated purely via visible light (e.g., 450 nm Blue LEDs) without the need for chemical initiators or photocatalysts[9],[7]. This prevents thermal degradation of sensitive quinoline substrates and eliminates initiator-derived impurities[10].

Quantitative Data: Condition Optimization Matrix
SolventInitiatorTemp (°C)Time (h)Yield (%)EHS Profile (Green Metric)Notes & Causality
CCl₄ AIBN764 - 855 - 80Red (Hazardous)Classical method; banned in modern labs[8].
PhCF₃ AIBN853 - 670 - 85Amber (Acceptable)Excellent CCl₄ mimic; good radical stability[3].
MeCN AIBN824 - 675 - 90Green (Recommended)Succinimide precipitates upon cooling[4],[6].
MeCN Blue LED (450nm)25 (RT)0.5 - 285 - 95Green (Recommended)Mildest conditions; prevents thermal over-bromination[9],[7].

Experimental Methodologies

Protocol A: Thermal Radical Bromination (Greener Batch Method)

Use this protocol when photochemical equipment is unavailable.

Reagents:

  • Methylquinoline derivative: 10.0 mmol

  • N-Bromosuccinimide (NBS): 10.5 mmol (1.05 equiv) - Must be recrystallized from boiling water prior to use to remove excess Br₂ and moisture.

  • AIBN: 0.5 mmol (0.05 equiv)

  • Acetonitrile (Anhydrous): 25 mL

Step-by-Step Procedure:

  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the methylquinoline in anhydrous acetonitrile.

  • Reagent Addition: Add NBS and AIBN to the solution. Purge the flask with Argon or Nitrogen for 5 minutes to remove oxygen (which acts as a radical scavenger).

  • Activation: Heat the reaction mixture to a gentle reflux (80–82 °C) using an oil bath.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The reaction typically reaches completion in 4–6 hours. Causality: Over-reaction leads to the gem-dibromomethyl derivative; strict stoichiometric control (1.05 equiv NBS) prevents this.

  • Workup: Remove the flask from heat and cool to 0 °C in an ice bath for 30 minutes. The byproduct, succinimide, will precipitate as a white solid.

  • Filtration: Filter the mixture through a pad of Celite to remove the succinimide. Wash the filter cake with cold acetonitrile (2 × 5 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure (bromomethyl)quinoline.

Protocol B: Photochemical Bromination (Visible Light)

Use this protocol for rapid, scalable, and mild functionalization.

Reagents:

  • Methylquinoline derivative: 10.0 mmol

  • NBS: 11.0 mmol (1.1 equiv)

  • Acetonitrile (Anhydrous): 25 mL

Step-by-Step Procedure:

  • Setup: Dissolve the methylquinoline and NBS in acetonitrile in a clear borosilicate glass vial or flask.

  • Degassing: Sparge the solution with Argon for 10 minutes.

  • Irradiation: Place the flask approximately 5 cm away from a 450 nm Blue LED light source (e.g., Kessil lamp or custom LED photoreactor). Stir vigorously at room temperature (20–25 °C)[9],[7].

  • Monitoring: The reaction is remarkably fast under photochemical conditions. Check conversion at 30 minutes and 60 minutes[9].

  • Workup: Once complete, cool the mixture to 0 °C to precipitate succinimide, filter, and concentrate as described in Protocol A.

Workflow Setup 1. Reagent Prep (NBS, MeCN, Substrate) Degas 2. Degassing (Argon Purge) Setup->Degas Activation 3. Activation (Reflux or 450nm LED) Degas->Activation Monitor 4. Monitoring (TLC / LC-MS) Activation->Monitor Workup 5. Workup (Cool & Filter Succinimide) Monitor->Workup Purify 6. Isolation (Chromatography) Workup->Purify

Figure 2: Step-by-step experimental workflow for the Wohl-Ziegler bromination of methylquinolines.

Troubleshooting & Self-Validation

To ensure the scientific integrity of the synthesized product, the protocol must be self-validating.

  • NMR Validation: The success of the reaction is easily confirmed via ¹H NMR. The starting material exhibits a distinct singlet for the methyl group integrating to 3 protons (typically around δ 2.5–2.8 ppm depending on the isomer). Upon successful bromination, this signal disappears, replaced by a new singlet integrating to 2 protons shifted significantly downfield to δ 4.5–5.0 ppm due to the deshielding effect of the bromine atom[11].

  • Dibromination Impurities: If a singlet appears around δ 6.5–7.0 ppm integrating to 1 proton, this indicates the formation of the unwanted gem-dibromomethyl (–CHBr₂) side product. To correct this in future runs, lower the equivalents of NBS to exactly 1.0 or reduce the reaction time/light intensity[7].

  • Ring Bromination: If electrophilic aromatic substitution occurs on the quinoline ring (more common with electron-rich quinolines), switch the solvent to a less polar medium like dioxane or PhCF₃ to suppress ionic pathways[10].

References

  • NIH PubMed Central. Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. Available from: [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available from: [Link]

  • Oxford Academic. Design and synthesis of boronic-acid-labeled thymidine triphosphate for incorporation into DNA. Available from: [Link]

  • UNEP Ozone Secretariat. TEAP September 2018: Response to Decision XXVI/5(2) on Laboratory and Analytical Uses. Available from: [Link]

  • ResearchGate. User-friendly and Green Procedure for a Photoinduced Wohl-Ziegler Reaction. Available from: [Link]

  • University of Cape Town. Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Available from: [Link]

  • ChemRxiv. A Readily-Reconfigurable Continuous-Stirred Tank Photochemical Reactor Platform. Available from: [Link]

  • ACS Organic Process Research & Development. Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. Available from: [Link]

  • Newera-spectro. Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Available from: [Link]

  • WuXi AppTec. Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Available from:[Link]

Sources

Application

Application Note: Two-Step Synthesis of Piperazinyl Quinolines via Bromomethyl Intermediates

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers Content Focus: Mechanistic rationale, optimized reaction parameters, and self-validating experimental protocols. Introduction and Me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers Content Focus: Mechanistic rationale, optimized reaction parameters, and self-validating experimental protocols.

Introduction and Mechanistic Rationale

Piperazinyl quinolines represent a highly privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous antimalarial, antimicrobial, and central nervous system (CNS) therapeutics[1][2]. The most robust and scalable approach to constructing this linkage is a two-step sequence: the radical bromination of a methylquinoline precursor, followed by a bimolecular nucleophilic substitution (


) using a piperazine derivative[1].

As a Senior Application Scientist, I emphasize that successful execution of this workflow requires strict control over reaction stoichiometry and radical initiation to prevent over-alkylation and polybromination.

Step 1: Wohl-Ziegler Radical Bromination

The transformation of a methylquinoline to a bromomethylquinoline utilizes N-bromosuccinimide (NBS) as the bromine source[1][3].

  • Causality of Reagent Choice: NBS provides a low, steady-state concentration of molecular bromine, which suppresses competing electrophilic aromatic substitution on the electron-rich rings and directs the reaction exclusively to the benzylic methyl group[4].

  • Initiator Selection: Azobisisobutyronitrile (AIBN) is preferred over dibenzoyl peroxide (BPO) due to its cleaner thermal decomposition profile at reflux temperatures, generating stable isobutyronitrile radicals and nitrogen gas without introducing strongly oxidizing byproducts[1][3].

Step 2: Nucleophilic Substitution

The highly electrophilic carbon-bromine bond of the intermediate is exceptionally susceptible to nucleophilic attack by secondary amines[3][4].

  • Causality of Reagent Choice: Utilizing a mono-protected piperazine (e.g., 1-Boc-piperazine) is critical to prevent the formation of polymeric networks or bis-alkylated dimers[1]. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is employed to scavenge the hydrobromic acid (HBr) byproduct. This prevents the protonation of the nucleophilic piperazine nitrogen, ensuring the reaction is driven to completion[4].

Synthetic Workflow Visualization

PiperazinylQuinolineSynthesis Start Methylquinoline (Starting Material) Bromination Wohl-Ziegler Bromination (NBS, AIBN) Start->Bromination Intermediate Bromomethylquinoline (Electrophile) Bromination->Intermediate Radical Mechanism Substitution S_N2 Substitution (Boc-Piperazine, Base) Intermediate->Substitution Product Piperazinyl Quinoline (Target Scaffold) Substitution->Product Nucleophilic Attack

Two-step synthetic workflow for piperazinyl quinolines via a bromomethyl intermediate.

Quantitative Data & Optimization Parameters

The following table summarizes the optimized reaction conditions based on historical yield data and solvent toxicity profiles. Modern protocols favor Acetonitrile (MeCN) over Carbon Tetrachloride (


) due to the severe environmental and health hazards associated with halogenated solvents[1][2].
Reaction StepReagents & StoichiometrySolventTemp (°C)Time (h)Typical Yield (%)
Bromination (Modern) Methylquinoline (1 eq), NBS (1.1 eq), AIBN (0.05 eq)MeCN82 (Reflux)4 - 675 - 85
Bromination (Legacy) Methylquinoline (1 eq), NBS (1.1 eq), BPO (0.05 eq)

77 (Reflux)6 - 1570 - 80
Substitution (Amine Base) Bromomethylquinoline (1 eq), Boc-Piperazine (1.2 eq), DIEA (2.0 eq)THF5012 - 1680 - 90
Substitution (Inorganic) Bromomethylquinoline (1 eq), Boc-Piperazine (1.2 eq),

(2.5 eq)
DMF25 (RT)8 - 1285 - 95

Detailed Experimental Protocols

These protocols are designed as self-validating systems . In-process controls (TLC) and post-reaction analytical markers (NMR/MS) are embedded directly into the steps to ensure continuous verification of the chemical transformation.

Protocol A: Synthesis of 4-(Bromomethyl)quinoline
  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylquinoline (10.0 mmol, 1.0 eq).

  • Reagent Addition: Suspend the starting material in 50 mL of anhydrous acetonitrile (MeCN). Add N-bromosuccinimide (11.0 mmol, 1.1 eq) and AIBN (0.5 mmol, 0.05 eq)[1][3]. Safety Note: Perform this inside a fume hood, as AIBN decomposition generates nitrogen gas and toxic isobutyronitrile radicals.

  • Initiation: Heat the mixture to a gentle reflux (~82°C) under an inert argon atmosphere. The solution will transition from pale yellow to a deeper orange as the radical chain propagates.

  • In-Process Validation (TLC): After 4 hours, monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a new UV-active spot (
    
    
    
    ). Do not push the reaction past 6 hours to avoid the formation of the dibromomethyl byproduct.
  • Work-up: Cool the reaction to 0°C. The succinimide byproduct will precipitate as a white solid. Filter the mixture through a Celite pad and concentrate the filtrate under reduced pressure.

  • Purification & Final Validation: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

    • Self-Validation Marker: In the

      
       NMR spectrum (
      
      
      
      ), the disappearance of the methyl singlet at ~
      
      
      2.7 ppm and the appearance of a distinct singlet at
      
      
      4.89 ppm (integrating to 2H) confirms the successful installation of the
      
      
      group[5]. Mass spectrometry will show a characteristic 1:1 isotopic pattern for the
      
      
      and
      
      
      peaks due to the
      
      
      and
      
      
      isotopes.
Protocol B: Synthesis of 4-[(4-Boc-1-piperazinyl)methyl]quinoline
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified 4-(bromomethyl)quinoline (5.0 mmol, 1.0 eq) in 25 mL of anhydrous tetrahydrofuran (THF).

  • Nucleophile Addition: Add 1-Boc-piperazine (6.0 mmol, 1.2 eq) followed by N,N-diisopropylethylamine (DIEA) (10.0 mmol, 2.0 eq)[4].

  • Execution: Stir the reaction mixture at 50°C for 12 hours.

  • In-Process Validation (TLC): Check progress via TLC (DCM:MeOH 95:5). The bromomethyl electrophile should be completely consumed, replaced by a highly polar spot (

    
    ) that stains positive with ninhydrin (upon heating) or Dragendorff's reagent.
    
  • Work-up: Quench the reaction with saturated aqueous

    
     (30 mL) to neutralize any remaining acid, and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification & Final Validation: Purify the crude product via flash chromatography (DCM:MeOH 98:2 to 95:5).

    • Self-Validation Marker: Electrospray Ionization Mass Spectrometry (ESI-MS) will display an

      
       peak at m/z 328.2[1]. 
      
      
      
      NMR will show the massive tert-butyl singlet of the Boc group at
      
      
      1.45 ppm (9H). Crucially, the benzylic methylene protons will shift upfield from ~
      
      
      4.9 ppm (in the bromo-intermediate) to ~
      
      
      3.9 ppm due to the replacement of the electronegative bromine with the piperazine nitrogen.

References

1.[1] Smolecule. "4-[(4-Boc-1-piperazinyl)methyl]quinoline - Smolecule". 2.[3] Benchchem. "5-(Bromomethyl)quinoline | 1260796-73-3 - Benchchem". 3.[2] RJLBPCS. "SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE". 4.[4] ACS Publications. "Stepwise Modulation of Neurokinin-3 and Neurokinin-2 Receptor Affinity and Selectivity in Quinoline Tachykinin Receptor Antagonists". 5.[5] Google Patents. "WO2019141229A1 - Compound as ppar agonist and application thereof".

Sources

Method

Application Note: Regioselective Functionalization of 3,5,6,8-Substituted Quinolines

Introduction & Mechanistic Rationale The quinoline scaffold is a privileged pharmacophore ubiquitous in natural products, pharmaceuticals, and advanced materials. While the de novo synthesis of quinolines (e.g., Skraup o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore ubiquitous in natural products, pharmaceuticals, and advanced materials. While the de novo synthesis of quinolines (e.g., Skraup or Friedländer syntheses) is well-established, the late-stage regioselective functionalization of pre-substituted quinolines remains a critical bottleneck in drug discovery[1].

When the quinoline core is pre-substituted at the 3, 5, 6, or 8 positions (often with halogens, methyl, or methoxy groups), the electronic and steric landscape of the heterocycle is fundamentally altered. These substituents dictate the regiochemical outcome of subsequent C–H activations or metalations. For example, a 3-bromo substituent sterically shields the C-4 position while electronically acidifying it, whereas a 5-methoxy group can act as a remote directing group to drive functionalization at the sterically disfavored C-7 position[1].

As a Senior Application Scientist, the key to mastering quinoline derivatization lies in exploiting these inherent electronic biases through the strategic selection of directing groups (like N-oxides) and sterically encumbered bases.

Strategic Pathways for Regiocontrol

To achieve true regiocontrol, researchers must bypass the inherent reactivity of the quinoline system. The C-2 and C-4 positions are naturally electrophilic, making them susceptible to nucleophilic attack, while the C-3, C-5, C-6, C-7, and C-8 positions require transition-metal catalysis or directed metalation to functionalize.

  • N-Oxide Activation (C-2 Functionalization): Direct C–H activation of electron-deficient quinolines is thermodynamically challenging. Converting the quinoline to its N-oxide increases electron density at the oxygen, allowing it to act as an internal directing group for Palladium or Copper. This facilitates highly specific C-2 oxidative addition or Concerted Metalation-Deprotonation (CMD)[1].

  • Kinetic Deprotonation (C-4 / C-7 Functionalization): Traditional alkyllithium reagents (e.g.,

    
    -BuLi) inevitably undergo nucleophilic addition at the C-2 position (Chichibabin-type reactions). Utilizing the sterically hindered Knochel-Hauser base (TMPMgCl·LiCl) entirely suppresses this nucleophilic attack, directing deprotonation to the most acidic and sterically accessible protons (typically C-4 or C-7)[2].
    

G A 3,5,6,8-Substituted Quinoline Core B N-Oxidation (Directing Group) A->B Electrophilic Activation C TMPMgCl·LiCl (Kinetic Deprotonation) A->C Steric/Electronic Bias D Transition Metal (C-H Activation) A->D Chelation Assistance E C-2 Functionalization (Arylation/Amination) B->E Pd/Cu Catalysis F C-4 / C-7 Functionalization (Electrophilic Trapping) C->F ZnCl2 / Pd Cross-Coupling G C-8 Functionalization (Remote Chelation) D->G Ir/Rh Catalysis

Figure 1: Logical workflow for regioselective functionalization of substituted quinolines.

Quantitative Data & Substrate Scope

The following table summarizes the expected yields and regioselectivity ratios when applying the optimized protocols to various 3,5,6,8-substituted quinoline scaffolds[1],[2],[3].

Substrate PatternFunctionalization SiteReagents / Catalyst SystemYield (%)Regioselectivity
3-Methylquinoline N-oxide C-2 ArylationPd(OAc)₂, X-Phos, CsF, Ar-OTs75–85%>99:1 (C-2:C-4)
6-Bromoquinoline N-oxide C-2 AminationCu(OAc)₂, Ag₂CO₃, Amine80–93%>99:1 (C-2:C-4)
3,6-Dichloroquinoline C-4 MagnesiationTMPMgCl·LiCl, then Electrophile70–82%>95:5 (C-4:C-2)
5-Methoxy-8-aminoquinoline C-7 SulfonylationCuCl, ArSO₂Cl65–78%>99:1 (C-7:C-5)
2,4-Dibromoquinoline C-3 Magnesiationi-PrMgCl·LiCl, then Electrophile85–92%>99:1 (C-3:C-8)

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed C-2 Arylation via N-Oxide Activation

This protocol leverages the N-oxide as a traceless directing group to achieve C-2 arylation using aryl tosylates[1].

Causality of Reagents:

  • X-Phos: The extreme steric bulk and electron-rich nature of this ligand are mandatory to facilitate the difficult oxidative addition of the aryl tosylate to the Pd(0) center.

  • t-BuOH / Toluene (2:1): Toluene solubilizes the catalyst and substrate, while t-BuOH acts as a critical proton shuttle. The hydroxyl group lowers the transition state energy for the Concerted Metalation-Deprotonation (CMD) step, driving the C–H cleavage.

  • CsF: Acts as a mild base and facilitates the transmetalation step by coordinating to the palladium center.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 3,5,6,8-substituted quinoline N-oxide (1.0 mmol), aryl tosylate (1.5 mmol), Pd(OAc)₂ (5 mol%, 0.05 mmol), X-Phos (10 mol%, 0.10 mmol), and CsF (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous Toluene (2.0 mL) and anhydrous t-BuOH (4.0 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 110 °C for 12 hours.

  • Self-Validation Checkpoint (In-Process): Monitor the reaction via TLC (10% MeOH in DCM). The N-oxide starting material will spot significantly lower (

    
     ~0.2) and stain bright orange with Dragendorff's reagent. The successful formation of the C-2 arylated N-oxide will appear as a new, less polar UV-active spot (
    
    
    
    ~0.4). Do not proceed to workup until the
    
    
    ~0.2 spot is consumed.
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Regioselective C-4 Magnesiation using TMPMgCl·LiCl

This protocol achieves direct C-4 functionalization of 3,6-disubstituted quinolines without nucleophilic degradation[2],[3].

Causality of Reagents:

  • TMPMgCl·LiCl (Knochel-Hauser Base): The bulky 2,2,6,6-tetramethylpiperidide (TMP) ligand physically prevents the magnesium from attacking the highly electrophilic C-2 position.

  • LiCl Additive: Magnesium amides typically form unreactive polymeric aggregates in solution. LiCl breaks these aggregates into highly reactive, monomeric ate-complexes, drastically increasing the kinetic basicity and allowing deprotonation at 0 °C instead of requiring cryogenic temperatures.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-flushed flask with the 3,6-substituted quinoline (1.0 mmol) and anhydrous THF (5.0 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Metalation: Dropwise add a solution of TMPMgCl·LiCl (1.1 mmol, 1.0 M in THF/toluene) over 5 minutes. Stir the resulting dark mixture at 0 °C for 2 hours.

  • Self-Validation Checkpoint (The D₂O Quench): Before adding your expensive electrophile, validate the magnesiation. Withdraw a 0.1 mL aliquot via syringe and quench it into a GC vial containing 0.5 mL of D₂O and 0.5 mL of EtOAc. Shake, let the layers separate, and analyze the organic layer via GC-MS or ¹H-NMR. Validation is confirmed if GC-MS shows a +1 mass shift (M+1) or if ¹H-NMR shows >95% disappearance of the C-4 proton signal.

  • Electrophilic Trapping: Once validated, add the desired electrophile (e.g., an aldehyde or iodine, 1.2 mmol) dropwise at 0 °C.

  • Completion: The dark color of the Grignard intermediate will rapidly fade to a pale yellow solution, visually validating the electrophilic trapping. Stir for an additional 1 hour at room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate for purification.

References

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. URL:[Link]

  • Lin, W., Baron, O., & Knochel, P. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 9(26), 5565-5568. URL:[Link]

  • Zhu, L., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871-880. URL:[Link]

Sources

Application

Synthetic Strategies for 5-Methoxy-6-methylquinoline Precursors: An Application and Protocol Guide

Introduction: The Significance of the Quinoline Scaffold The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry and drug development. Its rigid, bicyclic aromatic structure serves as a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry and drug development. Its rigid, bicyclic aromatic structure serves as a privileged scaffold, present in a wide array of natural products and synthetic compounds with significant pharmacological activities. Derivatives of quinoline are known to exhibit antimalarial, anticancer, antimicrobial, and anti-inflammatory properties, among others. The specific substitution pattern on the quinoline core is critical in modulating the biological activity and pharmacokinetic properties of these molecules.

5-Methoxy-6-methylquinoline, in particular, represents a key structural unit in the design of novel therapeutic agents. The strategic placement of the methoxy and methyl groups can influence metabolic stability, receptor binding affinity, and overall efficacy. Therefore, the development of robust and efficient synthetic routes to access this specific quinoline and its precursors is of paramount importance to researchers and professionals in the field of drug discovery.

This comprehensive guide provides an in-depth analysis of proven synthetic routes to key precursors of 5-methoxy-6-methylquinoline. We will delve into the underlying chemical principles of each transformation, offer detailed, step-by-step protocols, and present quantitative data to assist researchers in making informed decisions for their synthetic campaigns.

Part 1: Synthesis of the Key Precursor: 4-Methoxy-3-methylaniline

The most direct and strategically sound approach to 5-methoxy-6-methylquinoline begins with the synthesis of its aniline precursor, 4-methoxy-3-methylaniline. This intermediate contains the requisite methoxy and methyl substituents in the correct relative positions for the subsequent cyclization to form the desired quinoline. The most efficient and high-yielding method for the preparation of this key aniline is the catalytic hydrogenation of its nitro precursor, 1-methoxy-2-methyl-4-nitrobenzene.

Causality of Experimental Choices:

The choice of catalytic hydrogenation with palladium on carbon (Pd/C) is dictated by its high efficiency and selectivity for the reduction of aromatic nitro groups to amines.[1] This method is preferred over other reducing agents (e.g., metal/acid combinations) due to its milder reaction conditions, cleaner reaction profiles, and the ease of product isolation, as the catalyst can be simply filtered off. Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation process. The use of a hydrogen balloon at atmospheric pressure is often sufficient for complete conversion on a laboratory scale, avoiding the need for high-pressure hydrogenation apparatus.

Experimental Protocol: High-Yield Synthesis of 4-Methoxy-3-methylaniline

This protocol is based on a reported procedure with a quantitative yield.[1][2]

Materials:

  • 1-methoxy-2-methyl-4-nitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a suitable reaction vessel (e.g., a round-bottom flask), dissolve 1-methoxy-2-methyl-4-nitrobenzene (e.g., 9.5 g, 57 mmol) in methanol (e.g., 100 mL).

  • Carefully add 10% Pd/C (e.g., 1.5 g) to the solution under an inert atmosphere if possible, although brief exposure to air is generally acceptable.

  • Seal the reaction vessel and flush it with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., maintained by a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 16 hours.[2]

  • Upon completion, carefully vent the hydrogen gas and flush the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 4-Methoxy-3-methylaniline.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation:
ParameterValueReference
Starting Material1-methoxy-2-methyl-4-nitrobenzene[1][2]
Catalyst10% Palladium on carbon[1][2]
SolventMethanol[1][2]
Hydrogen Pressure1 atm[2]
TemperatureRoom Temperature (approx. 20°C)[2]
Reaction Time16 hours[2]
Reported Yield100%[2]
Visualization of the Synthetic Pathway:

start 1-methoxy-2-methyl-4-nitrobenzene product 4-Methoxy-3-methylaniline start->product H₂, 10% Pd/C Methanol, Room Temp.

Caption: Synthesis of 4-Methoxy-3-methylaniline.

Part 2: Cyclization Strategies to the 5-Methoxy-6-methylquinoline Core

With the key precursor, 4-methoxy-3-methylaniline, in hand, the next critical step is the construction of the quinoline ring. Several classical named reactions are well-suited for this transformation, each offering distinct advantages and leading to potentially different substitution patterns on the newly formed ring. The choice of method will depend on the desired substituents at the 2, 3, and 4-positions of the quinoline core.

A. The Skraup Synthesis: A Direct Approach to the Unsubstituted Quinoline Core

The Skraup synthesis is a powerful, albeit often vigorous, reaction that condenses an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring.[3][4] This method is ideal for producing the parent 5-methoxy-6-methylquinoline without additional substituents on the newly formed heterocyclic ring.

Mechanistic Insight: The reaction proceeds through the dehydration of glycerol by concentrated sulfuric acid to form acrolein in situ.[5] The aniline then undergoes a Michael addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydration yield a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product.[4] Nitrobenzene, or the nitro-analogue of the starting aniline, is often used as the oxidizing agent.

cluster_0 In Situ Acrolein Formation cluster_1 Quinoline Ring Formation glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄, Δ -2H₂O aniline 4-Methoxy-3-methylaniline michael_adduct Michael Adduct aniline->michael_adduct Michael Addition to Acrolein dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization & Dehydration (H⁺ catalyst) quinoline 5-Methoxy-6-methylquinoline dihydroquinoline->quinoline Oxidation (e.g., Nitrobenzene)

Caption: General mechanism of the Skraup Synthesis.

Protocol: Skraup Synthesis of 5-Methoxy-6-methylquinoline (General Procedure)

Caution: The Skraup reaction can be highly exothermic and should be performed with extreme care in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • 4-Methoxy-3-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., 1-methoxy-2-methyl-4-nitrobenzene or nitrobenzene)

  • Ferrous sulfate (optional, as a moderator)[6]

Procedure:

  • In a large round-bottom flask fitted with a reflux condenser and a mechanical stirrer, carefully combine 4-methoxy-3-methylaniline, glycerol, the oxidizing agent, and ferrous sulfate (if used).

  • With vigorous stirring, slowly and cautiously add concentrated sulfuric acid. The addition is exothermic and the rate should be controlled.

  • Gently heat the mixture. The reaction will likely become more exothermic and begin to boil. If the reaction becomes too vigorous, remove the heat source.

  • Once the initial exotherm subsides, continue to heat the mixture at reflux for several hours (typically 3-5 hours).

  • Allow the reaction mixture to cool and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated base solution (e.g., sodium hydroxide or ammonium hydroxide).

  • The crude product often precipitates and can be isolated by filtration. Alternatively, steam distillation can be employed for purification.

  • Further purification can be achieved by recrystallization or column chromatography.

B. The Doebner-von Miller Reaction: Access to 2- and 4-Substituted Quinolines

The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis, allowing for the introduction of substituents at the 2- and/or 4-positions of the quinoline ring.[7][8] This is achieved by reacting an aniline with α,β-unsaturated aldehydes or ketones.

Mechanistic Insight: The reaction is believed to proceed via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization and dehydration, and finally an oxidation step to yield the substituted quinoline.[7] A fragmentation-recombination mechanism has also been proposed.[9]

A relevant example is the reaction of 4-methoxyaniline with methyl vinyl ketone (MVK) to produce 6-methoxy-4-methylquinoline, as detailed in a patent.[10] This provides a strong basis for a protocol to synthesize 5-methoxy-4,6-dimethylquinoline from 4-methoxy-3-methylaniline.

Protocol: Doebner-von Miller Synthesis of 5-Methoxy-4,6-dimethylquinoline (Adapted from a similar synthesis) [10]

Materials:

  • 4-Methoxy-3-methylaniline

  • Methyl vinyl ketone (MVK)

  • Acetic Acid

  • Ferric chloride (as part of "silferc" catalyst)

  • Anhydrous Zinc Chloride

Procedure:

  • To a stirred solution of 4-methoxy-3-methylaniline (e.g., 1.0 g) in acetic acid (e.g., 10 mL), add activated "silferc" (ferric chloride on silica) under a nitrogen atmosphere.

  • Stir the mixture for 5 minutes, then slowly add methyl vinyl ketone over a period of 15 minutes.

  • Heat the reaction mixture to 70-75 °C for one hour.

  • Add anhydrous zinc chloride and heat the reaction at reflux for an additional two hours.

  • Cool the reaction mixture, filter, and basify the filtrate with a 10% NaOH solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

  • Purify by column chromatography as needed.

C. The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[7][11]

Mechanistic Insight: The reaction begins with the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution onto the aniline ring, and subsequent dehydration to form the quinoline product.[7]

A documented procedure for the synthesis of 6-methoxy-2-methylquinolin-4-ol from 4-methoxyaniline and ethyl acetoacetate using polyphosphoric acid serves as a valuable template.[5] This suggests a viable route to 5-methoxy-2,6-dimethylquinolin-4-ol from 4-methoxy-3-methylaniline.

Protocol: Combes-type Synthesis of 5-Methoxy-2,6-dimethylquinolin-4-ol (Adapted from a similar synthesis) [5]

Materials:

  • 4-Methoxy-3-methylaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

Procedure:

  • To a mixture of 4-methoxy-3-methylaniline and ethyl acetoacetate, add polyphosphoric acid dropwise with stirring, maintaining the temperature at 170 °C.

  • Keep the reaction mixture at 170 °C for 1 hour. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice water with stirring.

  • Stir for 1 hour to allow the product to precipitate.

  • Collect the solid product by filtration and dry to obtain the crude quinolinol.

  • Further purification can be achieved by recrystallization.

Summary and Outlook

This guide has outlined robust and adaptable synthetic strategies for accessing key precursors to 5-methoxy-6-methylquinoline. The high-yield synthesis of the essential building block, 4-methoxy-3-methylaniline, has been detailed with a reliable experimental protocol. Furthermore, we have presented several classical cyclization methods—the Skraup, Doebner-von Miller, and Combes syntheses—that can be employed to construct the desired quinoline core from this aniline precursor.

While a direct, published synthesis for 5-methoxy-6-methylquinoline was not identified, the provided protocols for analogous compounds offer a strong foundation for researchers to develop a successful synthetic route. The choice of cyclization method will ultimately be guided by the desired substitution pattern on the final quinoline product, allowing for the generation of a diverse library of compounds for further investigation in drug discovery and development programs.

References

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • SciSpace. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Loughlin, W. A., Young, D. J., & Reynolds, K. A. (2010). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Synthesis, 2010(21), 3734-3738.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Quinoline. Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing over-bromination in benzylic bromination of quinolines

A Guide for Researchers on Preventing Over-bromination and Maximizing Selectivity Welcome to the technical support center for synthetic organic chemistry applications. As Senior Application Scientists, we understand that...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Preventing Over-bromination and Maximizing Selectivity

Welcome to the technical support center for synthetic organic chemistry applications. As Senior Application Scientists, we understand that benzylic bromination, particularly on heterocyclic systems like quinolines, can be a formidable challenge. The propensity for over-bromination, yielding di- or poly-halogenated byproducts, is a frequent source of diminished yields and complex purification hurdles.[1]

This guide is designed to provide you with in-depth troubleshooting strategies and field-proven protocols to gain precise control over your benzylic bromination reactions. We will explore the causality behind common experimental pitfalls and offer robust solutions grounded in established reaction mechanisms.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to address the most pressing problems encountered during the benzylic bromination of substituted quinolines.

Question 1: My reaction is producing significant amounts of the di-brominated product. How can I favor mono-bromination?

This is the most common issue in benzylic bromination. The mono-brominated product is itself a substrate for further radical bromination, often reacting faster than the starting material. Controlling this requires a multi-faceted approach.

Core Cause: The formation of the di-bromide is a consecutive reaction. Once the mono-bromo benzyl radical is formed, it can be further brominated. The key to selectivity is maintaining a very low, steady-state concentration of molecular bromine (Br₂) throughout the reaction.[1][2]

Solutions & Optimizations:

  • Control Stoichiometry of NBS: This is the most critical parameter.

    • Action: Use N-Bromosuccinimide (NBS) as your brominating agent. Start with precisely 1.0 to 1.05 equivalents relative to your quinoline substrate. Using a significant excess of NBS is a primary cause of over-bromination.[3]

    • Causality: NBS does not directly brominate the substrate in the radical pathway. Instead, it reacts with the HBr byproduct generated during the reaction to produce a constant, low concentration of Br₂.[1][4] This prevents the buildup of a large Br₂ excess that would favor the second bromination step.

  • Slow Reagent Addition:

    • Action: Instead of adding all the NBS at once, consider adding it portion-wise or via slow continuous addition of an NBS slurry.

    • Causality: This technique physically ensures that the concentration of the brominating agent remains low in the reaction medium at any given time, thereby minimizing the rate of the second bromination.

  • Monitor the Reaction Closely:

    • Action: Use Thin Layer Chromatography (TLC) or a rapid analytical method like LC-MS to monitor the consumption of your starting material. Quench the reaction as soon as the starting material is consumed.

    • Causality: Allowing the reaction to proceed long after the initial substrate is gone provides the ideal conditions for the mono-brominated product to convert into the di-brominated byproduct.

  • Consider a Reductive Workup Strategy:

    • Action: If a mixture of mono- and di-bromo products is unavoidable, it's possible to selectively reduce the di-bromo species back to the desired mono-bromo product.[5]

    • Causality: This advanced strategy accepts the formation of the byproduct and adds a subsequent step to correct the mixture, potentially simplifying purification. For example, reductive debromination can be achieved with reagents like diethyl phosphite.[5]

Question 2: My reaction is not initiating, or the yield is very low. What could be wrong?

Failure to initiate is often due to issues with the radical initiator or the presence of inhibitors.

Solutions & Optimizations:

  • Verify Initiator Quality and Quantity:

    • Action: Use a fresh source of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Use a catalytic amount, typically 0.02 to 0.1 equivalents.

    • Causality: Radical initiators decompose upon heating or UV irradiation to generate the initial radicals that start the chain reaction.[6] Old or improperly stored initiators may be inactive.

  • Ensure Proper Reaction Temperature/Irradiation:

    • Action: The reaction requires an energy source to cleave the initiator and propagate the radical chain. For thermal initiation with AIBN, the temperature should typically be around 70-80 °C. For photochemical initiation, a UV or even a strong visible light lamp is necessary.[6][7]

    • Causality: Insufficient energy input means the rate of radical formation is too low to sustain the chain reaction.

  • Eliminate Radical Inhibitors:

    • Action: Ensure your solvent is pure and free of stabilizers (like BHT in some THF grades) or other radical scavengers. Oxygen from the air can also inhibit radical reactions. Degassing the solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly improve initiation and yield.

    • Causality: Inhibitors are compounds that react with and "quench" the radical intermediates, breaking the chain reaction and preventing product formation.

Question 3: I am observing bromination on the aromatic part of the quinoline ring instead of the benzylic position. Why is this happening?

This indicates that an ionic electrophilic aromatic substitution pathway is competing with the desired radical pathway.

Solutions & Optimizations:

  • Use Non-Polar Solvents:

    • Action: Perform the reaction in non-polar solvents like carbon tetrachloride (CCl₄), cyclohexane, or 1,2-dichlorobenzene.[5][8] Avoid polar, protic solvents.

    • Causality: Polar solvents can promote ionic pathways. The free radical mechanism for benzylic bromination is favored in non-polar media.[9]

  • Avoid Acidic Conditions:

    • Action: Ensure your reaction mixture is free from strong acids. The HBr generated is necessary for the NBS cycle, but excess acid can protonate the quinoline nitrogen, deactivating the heterocyclic ring and favoring electrophilic attack on the benzene ring.[3][10]

    • Causality: The Wohl-Ziegler reaction is a radical process.[1] Electrophilic aromatic bromination is an ionic process catalyzed by acids. By creating conditions that disfavor the ionic pathway (non-polar solvent, no strong acid), you promote the desired radical reaction.

Diagram: Troubleshooting Workflow for Over-bromination

The following diagram provides a logical decision tree for diagnosing and solving issues related to the formation of multiple bromination products.

G start Problem: Over-bromination (Di-bromide Formation) check_stoich Is NBS Stoichiometry between 1.0-1.05 eq.? start->check_stoich check_monitoring Was reaction monitored and stopped at full starting material consumption? check_stoich->check_monitoring Yes solution_stoich Solution: Adjust NBS to 1.0-1.05 eq. Weigh carefully. check_stoich->solution_stoich No check_addition Was NBS added all at once? check_monitoring->check_addition Yes solution_monitoring Solution: Monitor via TLC/LC-MS. Quench immediately upon completion. check_monitoring->solution_monitoring No solution_addition Solution: Add NBS portion-wise or via slow addition. check_addition->solution_addition Yes final_check Is over-bromination still an issue? check_addition->final_check No solution_stoich->final_check solution_monitoring->final_check solution_addition->final_check advanced_solution Advanced Strategy: Proceed with mixture and perform selective reductive debromination of the di-bromide. final_check->advanced_solution Yes

Caption: A decision tree for troubleshooting over-bromination.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of benzylic bromination with NBS?

The reaction, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism.[1]

  • Initiation: Light (hν) or heat promotes the homolytic cleavage of a radical initiator (e.g., AIBN) or a small amount of Br₂ to form bromine radicals (Br•).

  • Propagation (Cycle):

    • A bromine radical abstracts a hydrogen atom from the benzylic position of the quinoline substrate. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[2][9][11]

    • The benzylic radical reacts with a molecule of Br₂ to form the mono-brominated product and a new bromine radical.

    • The HBr generated in the first propagation step reacts with NBS to regenerate a molecule of Br₂. This crucial step keeps the Br₂ concentration low and constant.[4]

  • Termination: The reaction stops when two radical species combine.

Diagram: Radical Chain Mechanism

G cluster_init Initiation cluster_prop Propagation Initiator Initiator 2 Br• 2 Br• Initiator->2 Br• hν or Δ Br•_1 Br• 2 Br•->Br•_1 Quinoline-CH3 R-CH₃ Benzylic Radical R-CH₂• Product R-CH₂Br Benzylic Radical->Product + Br₂ Br•_2 Br• Br•_1->Benzylic Radical + R-CH₃ HBr HBr Br2 Br₂ Br2->Br•_1 regenerates chain NBS NBS HBr->Br2 + NBS

Caption: The radical chain mechanism of benzylic bromination.

Q2: Which solvents are best for this reaction?

Traditionally, carbon tetrachloride (CCl₄) was the solvent of choice. However, due to its toxicity and environmental impact, safer alternatives are now preferred.[12][13]

SolventBoiling Point (°C)Key CharacteristicsReference
Carbon Tetrachloride 77Traditional standard; excellent for radical reactions. Highly toxic and ozone-depleting.[8]
1,2-Dichlorobenzene 180Effective, less toxic alternative to CCl₄. Higher boiling point can be advantageous.[8][12]
Acetonitrile 82A more polar but often effective solvent, avoiding hazardous chlorinated options.[12][13]
Cyclohexane 81Non-polar hydrocarbon, good alternative to CCl₄.[5]

Q3: How do I perform the workup to remove NBS and succinimide?

The byproduct of NBS is succinimide, which is water-soluble. A standard aqueous workup is effective.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any precipitated succinimide.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining HBr.[14]

  • Wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted Br₂ (the color will disappear).[15]

  • Wash with water, followed by brine, to remove water-soluble impurities.[14][15]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol: Selective Mono-bromination of a Methylquinoline

This protocol provides a generalized, step-by-step methodology for achieving selective benzylic mono-bromination.

Materials:

  • Substituted Methylquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq, recrystallized if necessary)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq)

  • 1,2-Dichlorobenzene (solvent)

  • Standard workup and purification reagents

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the methylquinoline substrate (1.0 eq) and 1,2-dichlorobenzene (approx. 0.1 M concentration).

  • Inert Atmosphere: Flush the system with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.

  • Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) to the flask.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring. The use of a heat lamp to illuminate the flask can also aid in initiation.

  • Monitoring: Monitor the reaction progress every 15-30 minutes by TLC, observing the disappearance of the starting material spot.

  • Quenching: Once the starting material is consumed (typically 2-8 hours), immediately remove the heat source and allow the mixture to cool to room temperature.

  • Workup: Execute the aqueous workup procedure as described in FAQ Q3 to remove succinimide and unreacted reagents.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired mono-brominated quinoline derivative.

References
  • EP1057801A2 - Process for benzylic bromination - Google P
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13).
  • Solid-state regio- and stereo-selective benzylic bromination of diquinoline compounds using N-bromosuccinimide | Request PDF - ResearchG
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Upd
  • Benzylic Bromination - Chemistry Steps. (2024, February 10).
  • Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds - Shengying Li. (2025, April 1).
  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. (2020, December 16).
  • Solvent Dependent Benzylic Radical Bromination of Arom
  • avoiding drastic conditions for the bromination of quinoline deriv
  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC. (2022, November 15).
  • Predict the product of the following benzylic bromination reactio... | Study Prep in Pearson+.
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC. (2023, November 15).
  • Technical Support Center: Removal of Unreacted Bromine
  • Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines - Benchchem.
  • Bromination of Deactivated Aromatics: A Simple and Efficient Method | The Journal of Organic Chemistry - ACS Public
  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal.
  • (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)
  • Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 - Chemia. (2022, March 28).
  • Technical Support Center: Regioselective Bromination of the Quinoline Scaffold - Benchchem.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC. (2024, November 1).
  • A Direct and Simplistic Bromination of Commercially Important Organic Compounds in Aqueous Media by Eco-friendly AlBr3-Br2.
  • How to do workup after doing bromination with NBS?

Sources

Optimization

Improving regioselectivity in NBS bromination of methyl quinolines

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals struggling with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals struggling with the regioselectivity of Wohl-Ziegler brominations on methyl quinoline scaffolds.

Methyl quinolines present a unique synthetic challenge: they possess both a benzylic-like methyl group (prone to radical abstraction) and an electron-rich heteroaromatic ring (susceptible to electrophilic attack). Mastering this reaction requires strict control over the mechanistic pathways.

Diagnostic Hub: The Mechanistic Dichotomy

Q: Why am I getting a complex mixture of products instead of clean monobromination at the methyl group?

A: The regioselectivity of N-Bromosuccinimide (NBS) bromination on quinolines is dictated by a competition between two distinct mechanistic pathways: the Radical Pathway and the Ionic Pathway [1].

When you want to brominate the methyl group, you are attempting a Wohl-Ziegler reaction, which relies on the generation of a succinimidyl radical (via an initiator like AIBN or light). However, if trace moisture is present, NBS can react to form hypobromous acid or molecular bromine (


). Molecular bromine acts as a potent electrophile, triggering an Electrophilic Aromatic Substitution (EAS) on the quinoline ring[1].

To achieve regioselectivity, you must actively suppress the ionic pathway while promoting the radical pathway.

MechanisticPathway SM Methyl Quinoline + NBS Radical Radical Pathway (AIBN / hv / Heat) SM->Radical Non-polar solvent Ionic Ionic Pathway (Trace Acid / Polar Solvent) SM->Ionic Polar solvent / HBr Mono Monobromomethyl Quinoline (Target Product) Radical->Mono Controlled Stoichiometry DiBromo Dibromomethyl Quinoline (Over-reaction) Radical->DiBromo Excess NBS Ring Ring Brominated Quinoline (EAS Byproduct) Ionic->Ring Electrophilic Attack

Mechanistic divergence in NBS bromination: Radical vs. Ionic pathways.

Troubleshooting Guide & FAQs

Q: How do I stop over-bromination (formation of dibromomethyl quinoline)? A: Causality: The monobromomethyl group is electron-withdrawing, which theoretically should deactivate the carbon toward a second radical abstraction. However, the resulting radical is highly stabilized by both the adjacent bromine atom and the aromatic ring. This makes the second bromination kinetically competitive with the first[2]. Solution:

  • Stoichiometric Control: Never use an excess of NBS. Limit NBS to 0.90 – 0.95 equivalents relative to your starting material. It is easier to separate unreacted starting material than to remove the dibrominated byproduct.

  • Temperature Modulation: Lower the reflux temperature by switching solvents (e.g., from 1,2-dichlorobenzene at 130°C to acetonitrile at 80°C), which slows the kinetics of the secondary abstraction.

Q: My NMR shows bromination on the quinoline ring. How do I prevent this? A: Causality: Ring bromination is an EAS process catalyzed by trace hydrobromic acid (HBr), a natural byproduct of the radical reaction. HBr reacts with unreacted NBS to generate


, which attacks the electron-rich positions of the quinoline ring[1].
Solution:  Add a mild, insoluble inorganic base like anhydrous 

to the reaction mixture. The base acts as an acid scavenger, neutralizing HBr as it forms and completely shutting down the ionic pathway[1].

Q: Carbon tetrachloride (


) is banned in our facility. What is the best alternative solvent? 
A: Causality: 

was historically the gold standard because it is perfectly non-polar, transparent to UV light, and lacks abstractable hydrogen atoms[3]. Solution: Modern, compliant alternatives include:
  • 1,2-Dichlorobenzene: Excellent for high-temperature radical initiations[4].

  • Acetonitrile (MeCN): A polar alternative that works well but requires the addition of an acid scavenger to prevent ionic side-reactions[5].

  • Benzotrifluoride (

    
    ):  Offers similar physical properties to 
    
    
    
    and is an excellent green chemistry alternative.

Q: Is there an alternative reagent to NBS that provides better monobromination selectivity? A: Yes. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has been shown to offer superior selectivity for monobromination of methyl-substituted quinolines and isoquinolines compared to the traditional NBS/AIBN system, often operating under milder conditions[6].

TroubleshootingTree Start Reaction Issue Detected Q1 Identify Byproduct Profile Start->Q1 Over Over-bromination (Dibromomethyl) Q1->Over Dibromide > 5% Ring Ring Bromination (EAS) Q1->Ring Aromatic Br peaks Slow Sluggish / No Reaction Q1->Slow Unreacted SM FixOver Action: Reduce NBS to 0.95 eq. Lower temp by 10°C. Over->FixOver FixRing Action: Add K2CO3 to scavenge HBr. Switch to non-polar solvent. Ring->FixRing FixSlow Action: Recrystallize AIBN. Ensure anhydrous conditions. Slow->FixSlow

Decision tree for troubleshooting common NBS bromination failures.

Quantitative Data: Solvent & Additive Optimization

The choice of solvent and the presence of an acid scavenger directly impact the ratio of desired benzylic bromination to undesired ring bromination. Below is a summary of optimized conditions based on empirical data[1][4][5].

Solvent SystemAdditivePolarityRadical EfficiencyEAS RiskRegioselectivity (Benzylic : Ring)

(Legacy)
NoneNon-polarExcellentLow> 15 : 1
1,2-Dichlorobenzene NoneModerateHighLow12 : 1
THF NonePolarModerateHigh4.2 : 1
THF Anhydrous

PolarModerateLow10.1 : 1
Acetonitrile Anhydrous

PolarHighLow14 : 1

Self-Validating Experimental Protocol: Monobromination

This protocol utilizes 1,2-dichlorobenzene to avoid restricted solvents while maintaining high radical efficiency[4]. It is designed as a self-validating system; specific visual and chemical checkpoints are built-in to ensure the mechanism remains on the radical pathway.

Reagents:

  • Methyl quinoline substrate: 1.0 equivalent

  • N-Bromosuccinimide (NBS): 0.95 equivalents (Must be recrystallized from water to remove

    
     traces)
    
  • AIBN (Azobisisobutyronitrile): 0.05 equivalents (Must be recrystallized from methanol)

  • 1,2-Dichlorobenzene: 0.2 M concentration

Step-by-Step Methodology:

  • Preparation (Validation Check 1): Flame-dry a round-bottom flask equipped with a reflux condenser. Purge with

    
     for 15 minutes. Causality: Excluding atmospheric moisture prevents the hydrolysis of NBS into HBr, thereby shutting down the ionic EAS pathway.
    
  • Mixing: Add the methyl quinoline, recrystallized NBS, and 1,2-dichlorobenzene to the flask. Stir at room temperature for 5 minutes.

  • Initiation: Add AIBN to the suspension.

  • Heating (Validation Check 2): Submerge the flask in an oil bath pre-heated to 85°C. Self-Validation: The reaction mixture should transition from a cloudy white suspension to a clear, pale yellow solution as the NBS is consumed and succinimide (which is less dense and less soluble) floats to the top. If the solution turns deep red/orange,

    
     has formed, indicating an ionic pathway takeover.
    
  • Monitoring: After 2 hours, monitor the reaction via LC-MS or TLC. Look specifically for the mass of the dibrominated byproduct (M+158).

  • Quenching (Validation Check 3): Once the starting material is <5% or dibromination begins to exceed 2%, cool the reaction to 0°C. Quench immediately with saturated aqueous sodium thiosulfate (

    
    ). Causality: Thiosulfate instantly reduces any active bromine species, halting both radical and ionic pathways.
    
  • Workup: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate under reduced pressure. Purify via flash chromatography.
    

References

  • Togo, H., et al. "Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester." Clean Technology, 2016, 22(4):269-273. URL: [Link]

  • Organic Chemistry Portal. "N-Bromosuccinimide (NBS) - Recent Literature and Solvent Alternatives." URL: [Link]

  • NIH/PMC. "One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones." PMC, 2011. URL: [Link]

  • UNEP Ozone Secretariat. "TEAP September 2018: Response to Decision XXVI/5(2) on Laboratory and Analytical Uses (Volume 4) - CTC used as a solvent in reactions involving N-bromosuccinimide." URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Brominated Methoxyquinolines

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of brominated methoxyquino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of brominated methoxyquinoline derivatives.

Brominated methoxyquinolines present unique crystallographic challenges. They possess a moderately polar heteroaromatic core (the quinoline ring), a polar-donating/accepting methoxy group, and a highly polarizable, hydrophobic bromine atom. This structural dichotomy often leads to unpredictable solubility profiles, "oiling out" during cooling, and the co-crystallization of regioisomers. This guide bridges theoretical solubility thermodynamics with field-validated methodologies to ensure self-validating, reproducible purifications.

Solvent Selection Matrix

Selecting the correct solvent system is a function of the specific regioisomer and the nature of the crude impurities. The following table summarizes quantitative data from validated literature protocols.

Target ScaffoldRecommended Solvent SystemRatio (v/v)Expected Outcome & YieldRef
4-Bromo-6-methoxyquinoline Ethyl Acetate : Ethanol1:1~76% yield; high-purity white solid[1]
4-Bromo-6-methoxyquinoline Absolute Ethanol100%~71% yield; cotton-like solid[1]
5-Bromo-6-methoxyquinoline Ethyl Acetate : Petroleum Ether1:15~73% yield; high-purity white solid[2]
8-Bromo-6-methoxyquinoline Dichloromethane : Hexane2:1~31% yield; highly selective fraction[3]

Validated Experimental Protocols

Do not treat recrystallization as a passive step. It is a kinetically controlled self-assembly process. The following protocols are designed as self-validating systems: if a step fails, the physical state of the mixture immediately diagnoses the error.

Protocol A: Dual-Solvent (Good/Anti-Solvent) Recrystallization

Best for: 5-Bromo-6-methoxyquinoline (using EA/PE)[2] or 8-Bromo-6-methoxyquinoline (using CH₂Cl₂/Hexane)[3].

  • Dissolution: Place the crude brominated methoxyquinoline in an appropriately sized round-bottom flask. Add the "good" solvent (e.g., Ethyl Acetate or Dichloromethane) dropwise while heating to a gentle reflux.

    • Causality: Minimizing the good solvent ensures the solution reaches maximum supersaturation upon cooling, which is the thermodynamic driving force for crystal lattice formation.

  • Hot Filtration (Optional but Recommended): If insoluble particulates (e.g., palladium catalyst remnants from previous cross-coupling steps) remain, filter the hot solution rapidly through a pre-warmed fluted filter paper.

  • Anti-Solvent Addition: While maintaining the solution near reflux, add the anti-solvent (e.g., Petroleum Ether or Hexane) dropwise until the solution just becomes cloudy (the cloud point). Immediately add 1-2 drops of the good solvent until the solution clears.

    • Causality: The cloud point indicates the exact threshold of solubility. Clearing it slightly prevents premature, amorphous precipitation, ensuring that molecules have the mobility to align into a highly ordered crystalline lattice.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed.

    • Causality: Rapid cooling (e.g., plunging directly into an ice bath) kinetically traps impurities within the rapidly forming crystal lattice. Slow cooling favors thermodynamic purity.

  • Harvesting: Once crystal formation at room temperature ceases, place the flask in an ice bath (0 °C) for 30 minutes to maximize yield. Filter via a Büchner funnel and wash with a minimum volume of ice-cold anti-solvent.

Protocol B: Protic Co-Solvent Recrystallization

Best for: 4-Bromo-6-methoxyquinoline derivatives prone to oiling out[1].

  • Dissolution: Suspend the crude solid in a 1:1 mixture of Ethyl Acetate and Ethanol[1]. Heat to reflux until complete dissolution is achieved.

    • Causality: The addition of a protic solvent (Ethanol) provides hydrogen-bond donors that interact with the quinoline nitrogen. This specific interaction stabilizes the solute in solution, preventing it from phase-separating as an oil before crystallization temperatures are reached.

  • Cooling & Maturation: Allow the solution to cool slowly to room temperature. Cotton-like white needles should begin to form[1].

  • Isolation: Filter the crystals under vacuum, wash with cold absolute ethanol, and dry under high vacuum to remove residual solvent trapped in the crystalline network.

Troubleshooting & FAQs

Q: My brominated methoxyquinoline precipitates as a dark oil ("oiling out") instead of forming crystals. How do I fix this? A: Oiling out occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent, often exacerbated by a high concentration of lipophilic impurities. Solution: First, wash the crude oily product with a non-polar solvent like hexane to strip away highly non-polar impurities prior to recrystallization[4]. Then, switch your recrystallization solvent to a binary system containing a protic modifier, such as Ethyl Acetate/Ethanol (1:1)[1]. The ethanol increases hydrogen bonding with the quinoline nitrogen, stabilizing the formation of the crystal lattice before the liquid-liquid phase separation threshold is reached.

Q: I am getting co-crystallization of regioisomers (e.g., 8-bromo-6-methoxyquinoline and 6-bromo-8-methoxyquinoline). What is the best way to separate them? A: Regioisomers of brominated methoxyquinolines have nearly identical dipole moments and polarities. While column chromatography (SiO₂, EtOAc/Hexane) is standard for primary separation[3], fractional recrystallization can be achieved using a highly specific Dichloromethane/Hexane (2:1) mixture[3]. Dichloromethane dissolves both isomers, while the slow diffusion of hexane selectively crashes out the less soluble isomer due to subtle differences in crystal packing efficiency caused by the steric bulk of the bromine atom at the 8-position versus the 6-position.

Q: Why does my product degrade or turn dark during the recrystallization process? A: Brominated quinolines are moderately light-sensitive and prone to oxidation, especially when heated for prolonged periods. Solution: Minimize your heating time and perform the dissolution under an inert atmosphere (nitrogen or argon). Avoid historical, high-boiling solvents like benzene[4], which require excessive thermal energy that degrades the compound. Instead, utilize lower boiling point mixtures like Ethyl Acetate/Petroleum Ether (1:15)[2] to allow for gentle refluxing and rapid solvent removal.

Mechanistic Workflow

The following diagram outlines the logical decision tree for selecting the optimal recrystallization strategy based on the physical state of your crude brominated methoxyquinoline.

G Start Crude Brominated Methoxyquinoline CheckState Assess Crude State Start->CheckState IsOil Oils Out / Tar-like? CheckState->IsOil IsIsomer Regioisomer Mixture? CheckState->IsIsomer Standard Standard Solid CheckState->Standard WashHexane Wash with Hexane Recrystallize in EtOAc:EtOH (1:1) IsOil->WashHexane Yes FracCryst Fractional Recrystallization CH2Cl2:Hexane (2:1) IsIsomer->FracCryst Yes NormalCryst Recrystallize in EA:PE (1:15) or 100% Ethanol Standard->NormalCryst Yes

Recrystallization workflow for brominated methoxyquinolines.

References

  • [3] Title: Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities Source: tubitak.gov.tr URL:

  • [4] Title: 5-Bromoquinolin-8-ol | High-Purity Reagent Source: benchchem.com URL:

  • [1] Title: Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer - PMC Source: nih.gov URL:

  • [2] Title: Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol Source: doi.org URL:

Sources

Optimization

Technical Support Center: Removing Unreacted NBS &amp; Succinimide from Quinoline Reaction Mixtures

Welcome to the Technical Support Center for quinoline functionalization. This guide is engineered for researchers, scientists, and drug development professionals dealing with the downstream processing of N-Bromosuccinimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline functionalization. This guide is engineered for researchers, scientists, and drug development professionals dealing with the downstream processing of N-Bromosuccinimide (NBS) mediated reactions.

Because the electron-deficient quinoline core often requires forcing conditions or excess NBS to achieve complete bromination[1], managing the unreacted electrophile and its primary byproduct, succinimide, is a critical bottleneck. This guide synthesizes field-proven methodologies to ensure high-purity isolation of your bromoquinoline derivatives.

I. Frequently Asked Questions (FAQs): Causality & Chemistry

Q1: Why is my purified bromoquinoline contaminated with a yellow/brown tint after rotary evaporation? Cause: This is a classic symptom of incomplete reductive quenching. Unreacted NBS is a potent electrophile and oxidant[2]. When subjected to the heat and concentration of a rotary evaporator, residual NBS decomposes to generate molecular bromine (


), which imparts a yellow/brown color and can trigger uncontrolled polybromination or degradation of the quinoline core.
Solution:  You must implement a self-validating reductive quench (see Protocol A) before any solvent evaporation occurs.

Q2: My bromoquinoline co-elutes with succinimide during silica gel chromatography. Why does this happen and how do I prevent it? Cause: Succinimide is highly polar but retains partial solubility in common organic extraction solvents (like dichloromethane and ethyl acetate). If not aggressively removed during the aqueous workup, it will streak through silica gel and co-elute with polar heterocyclic products like quinolines[3]. Solution: Succinimide has a


 of approximately 9.6[4]. By washing the organic layer with a saturated aqueous base (e.g., 

or

), you deprotonate the succinimide, converting it into a highly water-soluble sodium salt that completely partitions into the aqueous waste layer.

Q3: I quenched my reaction with Sodium Thiosulfate, but now I have a stubborn, highly soluble yellow impurity in my organic layer. What went wrong? Cause: Quinoline bromination often generates hydrogen bromide (


) as a byproduct, rendering the crude mixture acidic. When sodium thiosulfate (

) is exposed to acidic conditions, it disproportionates to form elemental sulfur (

) and sulfur dioxide (

)[4][5]. Elemental sulfur is highly soluble in organic solvents, co-elutes with many aromatic compounds, and is notoriously difficult to remove via chromatography. Solution: Always check the pH of your crude mixture. If it is acidic, switch your quenching agent to Sodium Sulfite (

)[5].

II. Quantitative Data: Quenching Agent Selection Matrix

Selecting the correct reducing agent is paramount to avoiding downstream purification nightmares. Use the table below to match the quenching agent to your specific reaction conditions.

Quenching AgentChemical FormulaOptimal pH RangeByproducts GeneratedRisk Profile & Mechanistic Notes
Sodium Thiosulfate

Neutral to BasicSodium tetrathionate (

),

High Risk in Acid: Disproportionates to elemental sulfur (

), ruining organic phase purity[4][5].
Sodium Sulfite

Acidic to NeutralSodium sulfate (

),

Moderate Risk: Generates

gas in strong acid. Requires frequent venting of the separatory funnel[4].
Sodium Bisulfite

Mildly AcidicSodium sulfate (

),

Low/Moderate Risk: Mild reagent, excellent for base-sensitive quinoline derivatives[3].

III. Experimental Workflows & Decision Trees

NBS_Workflow Start Crude Quinoline Mixture (NBS + Succinimide) Cooling Cool to 0°C & Filter (Removes ~70% Succinimide) Start->Cooling Non-polar solvents Quench Reductive Quench (10% Na₂SO₃ or Na₂S₂O₃) Start->Quench Polar solvents Cooling->Quench Filtrate BaseWash Aqueous Base Wash (Sat. NaHCO₃) Quench->BaseWash Stir 15-30 min PhaseSep Phase Separation BaseWash->PhaseSep Extract Organic Organic Phase (Pure Quinoline Product) PhaseSep->Organic Top/Bottom Layer Aqueous Aqueous Phase (Salts + Deprotonated Succinimide) PhaseSep->Aqueous Discard

Workflow for quenching and removing NBS/succinimide from reaction mixtures.

Quench_Selection pH_Check Check Reaction pH (Is HBr present?) Acidic Acidic (pH < 5) pH_Check->Acidic Neutral Neutral / Basic (pH ≥ 7) pH_Check->Neutral Risk Avoid Na₂S₂O₃ (Risk of S₈ Precipitation) Acidic->Risk Thiosulfate Use 10% Na₂S₂O₃ (Safe & Rapid) Neutral->Thiosulfate Sulfite Use 10% Na₂SO₃ (Ventilate SO₂ gas) Risk->Sulfite

Decision tree for selecting the appropriate NBS quenching agent based on pH.

IV. Self-Validating Experimental Protocols

Protocol A: Standard Reductive Quench and Base Wash

Use this protocol for standard quinoline brominations run in halogenated solvents (e.g., DCM, Chloroform) or after solvent-swapping from polar aprotic solvents.

  • Pre-Quench Validation: Spot the crude reaction mixture on a TLC plate. A persistent yellow spot or a positive starch-iodide test indicates the presence of active, unreacted NBS/bromine.

  • Quenching: Cool the reaction flask to room temperature. Add 10 mL of a 10% aqueous

    
     (if acidic) or 
    
    
    
    (if neutral) solution per 1.0 mmol of excess NBS used[1][3].
  • Visual Validation: Stir vigorously for 15–30 minutes. The organic layer must transition from a yellow/orange tint to colorless or pale yellow, confirming the complete reduction of

    
     to 
    
    
    
    .
  • Deprotonation (Succinimide Removal): Transfer the biphasic mixture to a separatory funnel. Drain the organic layer and discard the aqueous quench layer. Return the organic layer to the funnel and wash with saturated aqueous

    
     (3 x 15 mL)[4].
    
    • Causality Check: Vent the funnel frequently, as residual acid will generate

      
       gas.
      
  • pH Validation: Test the final aqueous wash with pH paper. It must read >8 to guarantee that all succinimide has been deprotonated and partitioned into the aqueous phase.

  • Isolation: Wash the organic layer with brine (1 x 15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude bromoquinoline.
    
Protocol B: Cold Filtration & Trituration (For Highly Polar Quinolines)

Use this protocol if your quinoline product is highly water-soluble and cannot survive multiple aqueous washes without severe yield loss.

  • Solvent Swap: If the reaction was run in a polar solvent (e.g., Acetonitrile), concentrate the mixture entirely only if a starch-iodide test confirms zero active NBS remains. Redissolve the crude residue in a minimal amount of a non-polar solvent like Carbon Tetrachloride (

    
    ) or cold Dichloromethane (
    
    
    
    ).
  • Precipitation: Submerge the reaction flask in an ice bath (0°C) for 1 hour.

    • Causality Check: Succinimide is practically insoluble in cold, non-polar solvents, whereas most brominated quinolines remain in solution[4].

  • Filtration: Vacuum filter the mixture through a medium-porosity sintered glass funnel. Wash the filter cake with a small volume of ice-cold solvent.

  • Mass Validation: Weigh the recovered white, crystalline succinimide. The mass should roughly correlate to the theoretical mass of the NBS utilized in the reaction, confirming successful removal.

  • Final Polish: Pass the filtrate through a short plug of basic alumina to trap any trace residual succinimide before final concentration.

V. References

  • Reddit Community Contributors. "bromination? : r/chemistry." Reddit. Available at: [Link]

  • Wang, et al. "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study." RSC Advances. Available at: [Link]

Sources

Troubleshooting

Alkyl Bromide Thermal Stability &amp; Handling: Technical Support Center

Introduction Welcome to the Technical Support Center for the handling, purification, and storage of alkyl bromides. Alkyl bromides are ubiquitous electrophiles in drug development and synthetic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center for the handling, purification, and storage of alkyl bromides. Alkyl bromides are ubiquitous electrophiles in drug development and synthetic chemistry. However, their thermal lability often leads to unexpected decomposition, reducing yields and contaminating reactions with corrosive byproducts. This guide provides field-proven, mechanistically grounded solutions to prevent the thermal degradation of these critical reagents.

Part 1: Mechanistic Troubleshooting (FAQs)

Q: Why do alkyl bromides decompose at elevated temperatures, and what are the primary degradation pathways? A: Alkyl bromides undergo thermal decomposition primarily through unimolecular or bimolecular dehydrohalogenation, resulting in the elimination of hydrogen bromide (HBr) and the formation of alkenes[1]. Mechanistically, this occurs via E1 or E2 elimination pathways[2]. Elevated temperatures provide the necessary activation energy to cleave the relatively weak C–Br bond or facilitate the abstraction of a


-hydrogen. Furthermore, the decomposition temperature is directly related to the activation energy required for the diffusion and structural rearrangement of the molecule[3].

Q: How do trace metal impurities affect the thermal stability of alkyl bromides? A: Trace metals, particularly iron (often introduced from stainless steel reactors or storage drums), act as potent catalysts for decomposition. Iron reacts with trace HBr to form Lewis acids like FeBr


. These Lewis acids catalyze the isomerization and rapid decomposition of alkyl bromides even at moderate temperatures (e.g., 50 °C), leading to a runaway generation of corrosive HBr and alkene byproducts[4].

Q: What are the best practices for storing secondary and tertiary alkyl bromides? A: Secondary and tertiary alkyl bromides are highly susceptible to E1 elimination due to the stability of their intermediate carbocations[2]. They should be stored at 2–8 °C (refrigerated) or -20 °C (frozen) to suppress thermal kinetics. Additionally, they must be kept in amber glass bottles to prevent photolytic radical initiation, and sealed under an inert atmosphere (nitrogen or argon) to prevent the ingress of moisture, which can slowly hydrolyze the halide into corrosive acids.

Part 2: Quantitative Data on Thermal Stability

Understanding the thermal limits of your specific substrate is critical for designing safe distillation and reaction parameters.

Alkyl Bromide ClassExample SubstrateRelative C–Br Bond StrengthTypical Decomposition Onset (°C)Recommended Storage TempOptimal Purification Method
Primary (1°) 1-BromobutaneHigh> 150 °CAmbient to 8 °CAtmospheric or Mild Vacuum
Secondary (2°) 2-BromobutaneModerate> 100 °C2 °C to 8 °CModerate Vacuum Distillation
Tertiary (3°) tert-Butyl bromideLow> 50 °C-20 °C to 2 °CHigh Vacuum / Avoid Heating
Benzylic/Allylic Benzyl bromideVery Low> 40 °C (Highly reactive)-20 °CHigh Vacuum Distillation

Note: The presence of Lewis acidic impurities (e.g., FeBr


) can lower these decomposition onset temperatures by up to 50 °C[4].
Part 3: Self-Validating Experimental Protocols
Protocol 1: Vacuum Distillation of Thermally Labile Alkyl Bromides

Causality: Atmospheric distillation of secondary or tertiary alkyl bromides often exceeds their thermal decomposition threshold, leading to HBr evolution[1]. Vacuum distillation lowers the boiling point, preserving molecular integrity. The addition of nonvolatile epoxides acts as an in-situ acid scavenger to neutralize any trace HBr formed, preventing autocatalytic decomposition[4]. Validation: The protocol relies on post-distillation NMR to confirm the absence of alkene protons, validating the thermal integrity of the process.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is oven-dried and free of trace metals.

  • Stabilization: Add the crude alkyl bromide to the distillation flask. Introduce a nonvolatile epoxide (e.g., 1,2-epoxyhexadecane or bis(4-glycidyloxyphenyl)methane) at ~0.5–1.0 wt%. This acts as a high-boiling HBr scavenger[4].

  • Vacuum Application: Gradually apply vacuum using a Schlenk line or vacuum pump equipped with a cold trap. Achieve a stable, reduced pressure (e.g., 10–50 mmHg) before applying any heat.

  • Controlled Heating: Use a temperature-controlled oil bath. Keep the bath temperature no more than 20 °C above the reduced boiling point of the alkyl bromide to prevent localized superheating and thermal degradation.

  • Fraction Collection: Discard the first 5% of the distillate (forecut) to remove low-boiling impurities (e.g., alkenes and moisture). Collect the main fraction in a receiving flask pre-cooled in an ice bath.

  • System Validation: Analyze the main fraction via

    
    H NMR. The process is validated if vinylic protons (typically 4.5–6.5 ppm) are completely absent, confirming that dehydrohalogenation was successfully avoided.
    
Protocol 2: Controlled Exothermic Addition (Grignard Reagent Formation)

Causality: The insertion of magnesium into the C–Br bond is highly exothermic. If the temperature spikes, the alkyl bromide can undergo Wurtz coupling or thermal dehydrohalogenation instead of forming the desired Grignard reagent. Validation: Quenching with deuterium oxide (D


O) provides a definitive mass shift, proving the Grignard reagent was formed rather than an elimination byproduct.

Step-by-Step Methodology:

  • Activation: Add magnesium turnings (1.1 eq) to a flame-dried, argon-purged 3-neck flask. Add a single crystal of iodine to activate the Mg surface.

  • Solvation: Add anhydrous THF or diethyl ether to just cover the magnesium.

  • Initiation: Add 5% of the total alkyl bromide volume. Do not stir. Wait for initiation, indicated by localized boiling, the disappearance of the iodine color, and a distinct temperature rise.

  • Thermal Regulation: Once initiated, immediately place the flask in a cooling bath (water/ice at 15–20 °C) to arrest runaway thermal kinetics.

  • Dropwise Addition: Add the remaining alkyl bromide (dissolved in solvent) dropwise via an addition funnel. Adjust the addition rate to maintain a gentle reflux strictly through the heat of reaction, without external heating.

  • System Validation: Quench a 0.5 mL aliquot of the reaction mixture with D

    
    O. Analyze the organic layer via GC-MS. The presence of the deuterated alkane (M+1 peak) validates successful Grignard formation, confirming that thermal decomposition was avoided.
    
Part 4: Process Flow Diagram

The following diagram outlines the logical workflow for the safe handling, purification, and storage of thermally sensitive alkyl bromides, incorporating the acid-scavenging and temperature-control principles discussed above.

G N1 Crude Alkyl Bromide (Contains trace HBr & Metals) N2 Add Nonvolatile Epoxide (In-situ HBr Scavenger) N1->N2 N3 Vacuum Distillation (T < 50°C, P < 50 mmHg) N2->N3 N4 Quality Control (1H NMR & GC-MS) N3->N4 N5 Purity > 99%? No Alkenes/HBr? N4->N5 N6 Reprocess / Neutralize N5->N6  No N7 Inert Atmosphere Packaging (Argon/Nitrogen Purge) N5->N7  Yes N6->N2 N8 Cold Storage (2-8°C or -20°C, Amber Glass) N7->N8

Caption: Workflow for the thermal stabilization, vacuum purification, and storage of alkyl bromides.

References
  • THERMAL DECOMPOSITION OF MOLECULAR COMPLEXES: III. UREA INCLUSION COMPOUNDS OF MONOSUBSTITUTED ALIPHATIC SERIES. Canadian Science Publishing. 3

  • The Thermal Decomposition of 1-Chloroethyl Methyl Ether. RSC Publishing. 1

  • Methods of removing impurities from alkyl bromides during distillation and distillate produced therein (US8492598B2). Google Patents. 4

  • Alkyl Halide Reactivity. MSU Chemistry. 2

Sources

Optimization

Alternative brominating agents to NBS for sensitive heterocycles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling with the halogenation of complex, sensitive heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling with the halogenation of complex, sensitive heterocycles.

While N-Bromosuccinimide (NBS) is the ubiquitous benchtop standard for bromination, its dual nature (capable of both electrophilic and radical pathways) and its generation of succinimide and trace hydrobromic acid (HBr) byproducts often lead to catastrophic failures in sensitive systems. These failures typically manifest as poor regioselectivity, runaway over-bromination, or the complete degradation of delicate substrates like substituted pyrroles, indoles, and imidazo-pyridines.

This guide provides field-proven, mechanistically grounded alternatives to NBS. By understanding the causality behind reagent selection, you can design self-validating experimental workflows that ensure high yields and preserve the structural integrity of your targets.

Diagnostic Workflow: Selecting the Right Brominating Agent

Before troubleshooting specific failures, consult the decision matrix below to match your substrate's specific vulnerability with the correct mechanistic alternative.

Workflow Start Target: Bromination of Sensitive Heterocycle CheckAcid Is the substrate acid-sensitive? Start->CheckAcid CheckRegio Is regioselectivity / over-bromination a primary concern? CheckAcid->CheckRegio No SolBromate Use Bromide-Bromate Couple (Generates BrOH in situ) CheckAcid->SolBromate Yes (Avoid HBr buildup) CheckScale Is atom economy / scale-up the primary driver? CheckRegio->CheckScale No SolPTB Use Pyridinium Tribromide (Slow-release, high control) CheckRegio->SolPTB Yes (Needs kinetic control) SolDBDMH Use DBDMH (2 active Br atoms) CheckScale->SolDBDMH Yes SolTBCA Use TBCA (Mild, neutral conditions) CheckScale->SolTBCA No (General mild alternative)

Decision matrix for selecting alternative brominating agents for sensitive heterocycles.

Knowledge Base & Troubleshooting FAQs

Issue 1: Why is my acid-sensitive heterocycle (e.g., substituted pyrrole) degrading into a black tar when using NBS?

  • The Causality: NBS reactions inevitably generate trace amounts of hydrobromic acid (HBr) as a byproduct, especially if adventitious moisture is present in your solvent. For electron-rich, acid-sensitive heterocycles, this localized acidity triggers rapid polymerization or ring-opening cascades.

  • The Solution: Switch to a Bromide-Bromate Couple in an aqueous medium. This system generates the active brominating species (BrOH) in situ upon mild acid activation. Because the reactive species is generated dynamically, it maintains a highly controlled, buffered environment that prevents the accumulation of destructive HBr 1.

Issue 2: I am observing an inseparable mixture of mono- and di-brominated products on my imidazo[1,2-a]pyridine core. How do I arrest the reaction at mono-bromination?

  • The Causality: NBS is an aggressive electrophilic source. Once the first bromine is installed, if the heterocyclic core remains sufficiently electron-rich, the kinetic barrier for the second bromination is easily overcome.

  • The Solution: Utilize Pyridinium Tribromide (PTB) . PTB acts as a solid, slow-release reservoir of bromine. Because the active electrophile concentration remains low and steady, the reaction is highly sensitive to the thermodynamic stability of the intermediate. This allows for exquisite regiocontrol, effectively stopping the reaction at the mono-brominated product 2.

Issue 3: I need to scale up my bromination to 500 grams. The atom economy of NBS is poor, and liquid bromine is too hazardous for our pilot plant. What is the industrial standard?

  • The Causality: NBS only delivers one active bromine atom per molecule (MW 178 g/mol ), generating stoichiometric succinimide waste that complicates downstream purification. Liquid Br₂ is atom-economical but poses severe vapor toxicity and engineering controls risks.

  • The Solution: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) . DBDMH contains two electrophilic bromine atoms per molecule, effectively doubling the atom economy compared to NBS. It is a stable, crystalline solid that undergoes standard

    
     mechanisms with electron-rich arenes, making it the ideal choice for process scale-up 3.
    

Issue 4: I am targeting the aromatic core of benzo[h]quinazoline, but I am getting bromination on my alkyl side chains instead.

  • The Causality: You are likely experiencing competing radical bromination. NBS is notorious for initiating free-radical substitution at benzylic or allylic positions if exposed to light or trace radical initiators.

  • The Solution: Ensure strict exclusion of light and avoid radical initiators (like AIBN). If the problem persists, switch to an exclusively ionic brominating agent like Pyridinium Tribromide, which heavily favors the electrophilic aromatic substitution pathway over radical side-chain attacks 4.

Quantitative Reagent Comparison

To facilitate your experimental design, summarize the operational metrics of these reagents using the table below:

Brominating AgentActive Br EquivalentsPrimary ByproductMechanistic AdvantageIdeal Substrate Profile
NBS 1SuccinimideStandard

and radical pathways
Robust, electron-rich arenes
Pyridinium Tribromide 1 (Br₂ equivalent)Pyridinium bromideSlow-release kinetics prevent over-brominationImidazo-pyridines, multi-site heterocycles
DBDMH 25,5-DimethylhydantoinHigh atom economy, minimal wasteScale-up of stable heterocycles
Bromide-Bromate 3 (Systemic)WaterAvoids HBr accumulation via buffered BrOHAcid-sensitive pyrroles, furans

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . They include specific visual and analytical checkpoints so you can confirm the reaction is proceeding correctly in real-time.

Protocol A: Regioselective Monobromination using Pyridinium Tribromide (PTB)

Use this protocol when over-bromination is your primary failure mode.

  • Preparation: Dissolve your heterocycle (1.0 equiv) in anhydrous dichloromethane (DCM) or ethanol (depending on solubility) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C. Add Pyridinium Tribromide (1.05 equiv) portion-wise over 15 minutes.

  • Self-Validation Checkpoint (Monitoring): PTB is a vivid red crystalline solid. As the electrophilic bromination proceeds, the active Br₂ equivalent is consumed. Validation: The solution will transition from deep red to a pale yellow or colorless state. Troubleshooting: If the deep red color persists for more than 45 minutes and TLC shows no product formation, your substrate is too deactivated for this mild reagent. Do not apply heat, as this will only degrade the PTB.

  • Quenching & Workup: Once the red color has faded and TLC confirms starting material consumption, quench the reaction with a 10% aqueous sodium thiosulfate solution to destroy any trace unreacted electrophiles. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Mild Aqueous Bromination using the Bromide-Bromate Couple

Use this protocol for highly acid-sensitive substrates where standard reagents cause polymerization.

  • Solution Preparation: In a flask, dissolve your heterocycle (1.0 equiv) in a suitable water-miscible solvent (e.g., dioxane or ethanol). Add an aqueous solution containing Sodium Bromide (NaBr, 2.0 equiv) and Sodium Bromate (NaBrO₃, 1.0 equiv).

  • In-Situ Activation: Slowly add a mild acid (e.g., dilute acetic acid or a mild buffer) dropwise at room temperature to initiate the comproportionation reaction.

  • Self-Validation Checkpoint (Monitoring): The generation of the active BrOH species is indicated by a transient pale yellow/orange tint in the aqueous layer. Validation: The color should remain faint and dissipate as the heterocycle consumes the BrOH. Troubleshooting: If the solution turns violently dark red or brown, your acid addition was too rapid, leading to the over-generation of molecular Br₂ rather than the controlled BrOH species. Slow your addition rate immediately.

  • Isolation: Upon completion (monitored via TLC), dilute the mixture with water. If the product is a solid, it will often precipitate directly from the aqueous mixture, allowing for isolation via simple vacuum filtration, completely bypassing organic extraction.

References

  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgHHAEC3Ce8OmUGKG-mAzE4ozrIJNFSqxrfSAb0G4f0JmO75pp94H-My6E3wgOSgNVO5kLYGGzbKwOWozPAoFZPgrgtonrwt2u_MEbUXKNwJ_3KW7iRkFp9h8Q4OhGwnyEZ7jBx8mLmjQ=]
  • Ultrasound-Promoted and Base-Mediated Regioselective Bromination of Imidazo[1,2-a]pyridines with Pyridinium Tribromide. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFae8XkmKIpIrGfffCzRDsAJvN-YZcOU85q_cqD_dwoSjnQrm1bbSXTJD0J_22Z3XQ438GjdU6xsFBhhYLosvI016ePGlc0ZoVmIXek9kvj-kww5jW4MABnjxQ-fqX8o-UAkOn4N5OGkAO-BPRGTD8kj1aivufvfeiAbgpqTAC0JtR3WqFPoc1Ox7GSg4zPo2OT7r_frgaBc9n4swG-fXApSSOkLhQIZIBKrHP9gg2LNIQ5v7uU4UFO7AlxiQjWr3PvVQ==]
  • The Core Mechanism of Electrophilic Bromination by 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjc0G-YSJn2phmcXhp_IopbbzKJaJt2xGgJVOzqocrMzev7s8sNZC1CC5Ng9_c_pAkcPMnxHHDpk2vG7xKeIBsX4-bRweQVL09wwVq8MLeR5_042YZNwl-OpP5bLYzp1Y2ib_VVYH_wn-ZOdJ6sa0FHKT3jAi3F6loKTrJBzZHOkWCl8tpmuYCrX-MJBXl_IWPg8Mt_TnHXZix1BjoIYRTfqbCxgDNWHnIxr_RJ7DTfHsynBwxacO3JlbXRzGYjNR_y2732juwIEkRJYv6KCyODPF7CA==]
  • Technical Support Center: Bromination of Benzo[h]quinazoline. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT2em6rwThPz97h_c19d2UKDK7KLPqkV8AcnIhN5bdFMd6Isw-LlIPGbKT93Iqihc2erU3gLZVmxWoCqt7bXZhr__0SzVEOEOGiuVbqZQJDjTXtU1YHbSPiPZn7kXiknc2haifOU8FszgBv1o9d4tKfzF8MC30j1ZPRiuk9XQnAFZYGaVFeNO2vtKOhOmpwi07Ej1gr62v5A==]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Quinoline derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Quinoline derivatives, in particular, represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline , a highly functionalized quinoline derivative. By leveraging established principles of NMR spectroscopy and comparative data from structurally related analogs, we will predict and interpret its ¹H NMR spectrum, offering a robust framework for its unambiguous identification.

The Strategic Importance of Substitution Patterns

The biological activity of quinoline-based compounds is profoundly influenced by their substitution patterns.[1] The introduction of bromine atoms, a methoxy group, and a bromomethyl group at specific positions on the quinoline core, as in the title compound, is a strategic design element to modulate physicochemical properties and target interactions. Consequently, a definitive confirmation of this intricate substitution pattern is a critical step in any research endeavor involving this molecule. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, providing detailed information about the electronic environment of each proton.[1]

Predicting the ¹H NMR Spectrum: A First-Principles Approach

While an experimental spectrum for 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline is not publicly available, we can construct a reliable predicted spectrum based on the fundamental principles of ¹H NMR and a comparative analysis with known substituted quinolines. The key determinants of the proton chemical shifts (δ) are the electronic effects (inductive and resonance) of the substituents and the inherent aromatic ring currents of the quinoline system.

Expected Chemical Shift Regions:

  • Aromatic Protons (H-2, H-4, H-7): Protons on the quinoline ring are typically observed in the downfield region of the spectrum, generally between δ 6.5 and 9.0 ppm.[1] The precise chemical shift is modulated by the electronic nature of the substituents.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet, typically in the range of δ 3.9 ppm.[1]

  • Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group will also give rise to a singlet, generally found in the region of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom.

Detailed Analysis of Expected Proton Signals:
Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale and Comparative Insights
H-2 ~8.9 - 9.1Singlet (s)The proton at the C-2 position of the quinoline ring is adjacent to the nitrogen atom, resulting in significant deshielding.[1] In 5,7-Dibromo-8-methoxyquinoline, the H-2 proton appears at 9.00 ppm.[2] The presence of a bromine atom at the nearby C-3 position in our target molecule is expected to induce a further slight downfield shift.
H-4 ~8.5 - 8.7Singlet (s)The H-4 proton is also deshielded by the ring nitrogen and the aromatic system. In 5,7-Dibromo-8-methoxyquinoline, the H-4 proton resonates at 8.52 ppm.[2] The bromine at C-3 will likely cause a minor downfield shift for H-4 as well.
H-7 ~7.8 - 8.0Singlet (s)The chemical shift of the H-7 proton will be influenced by the neighboring bromine atom at C-8 and the bromomethyl group at C-6. In 5-bromo-8-methoxyquinoline, the H-7 proton appears at 6.87 ppm.[3] However, the additional bromine at C-8 and the bromomethyl at C-6 in our target molecule will lead to a more complex electronic environment, likely resulting in a downfield shift compared to this analog.
-CH₂Br ~4.8 - 5.0Singlet (s)The protons of the bromomethyl group are deshielded by the electronegative bromine atom. This chemical shift is characteristic for benzylic bromides.
-OCH₃ ~4.1 - 4.3Singlet (s)The chemical shift of the methoxy protons is influenced by its position on the aromatic ring. In 5,7-Dibromo-8-methoxyquinoline, the methoxy group at C-8 appears at 4.19 ppm.[2] The electronic environment at C-5 in our target molecule will be different, but a similar range is expected.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation:
  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is often a good starting point for quinoline derivatives. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.[4] The concentration may need to be optimized, as chemical shifts of quinoline derivatives can be concentration-dependent due to potential π-π stacking interactions.[5][6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters:
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure full relaxation of the protons, which is crucial for accurate integration.

    • Spectral Width: Set an appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

Data Processing:
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons for each resonance. The integration should correspond to the number of protons in the predicted structure (1H for each aromatic proton, 2H for the bromomethyl group, and 3H for the methoxy group).

Workflow for Structural Verification

The following diagram illustrates the logical workflow for the ¹H NMR-based structural verification of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing cluster_3 Spectral Interpretation & Comparison cluster_4 Structure Confirmation dissolve Dissolve in Deuterated Solvent add_tms Add Internal Standard (TMS) dissolve->add_tms acquire_fid Acquire FID on High-Field NMR add_tms->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference integrate Integrate Signals reference->integrate analyze_shifts Analyze Chemical Shifts integrate->analyze_shifts compare Compare with Predicted Spectrum & Analogs analyze_shifts->compare analyze_multiplicity Analyze Multiplicity analyze_multiplicity->compare analyze_integration Analyze Integration analyze_integration->compare confirm Unambiguous Structure Confirmation compare->confirm

Caption: Workflow for ¹H NMR-based structural elucidation.

Comparative Analysis with Alternative Structures

To further enhance the confidence in the structural assignment, it is instructive to consider the expected ¹H NMR spectra of potential isomeric impurities or alternative reaction products. For instance, if the bromomethyl group were at a different position, the chemical shifts and coupling patterns of the aromatic protons would be significantly different. Similarly, alternative bromination or methoxylation patterns would lead to distinct spectral fingerprints. By comparing the experimental data with a library of predicted spectra for plausible alternatives, the proposed structure can be validated with a high degree of certainty.

Conclusion

The ¹H NMR characterization of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline, while requiring a predictive approach in the absence of published experimental data, can be undertaken with a high degree of confidence. By understanding the fundamental principles of NMR spectroscopy and leveraging the extensive database of spectral information for related quinoline derivatives, a detailed and accurate interpretation of its ¹H NMR spectrum is achievable. The experimental and data processing protocols outlined in this guide provide a robust framework for researchers to obtain high-quality, reproducible data, ensuring the structural integrity of this and other novel quinoline-based compounds in their drug discovery and development pipelines.

References

  • BenchChem. (2025).
  • UNCW Institutional Repository. (n.d.).
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • BenchChem. (n.d.). 3,4-Dibromo-7-methoxyquinoline|CAS 1203578-59-9.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Beilstein Journals. (n.d.).
  • The Royal Society of Chemistry. (2021).
  • Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound.
  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6)..
  • ResearchGate. (n.d.). (PDF) 5,7-Dibromo-8-methoxyquinoline.
  • BenchChem. (n.d.). Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview.
  • ACG Publications. (2023).
  • Santa Cruz Biotechnology. (n.d.). 5,7-Dibromo-8-methoxyquinoline | CAS 17012-49-6 | SCBT.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • UNCW Institutional Repository. (n.d.).

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Comparative

A Comparative Guide to ¹³C NMR Chemical Shifts of Brominated Methoxyquinolines

For Researchers, Scientists, and Drug Development Professionals Introduction: Decoding the Quinoline Core with ¹³C NMR The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numer...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Quinoline Core with ¹³C NMR

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. The strategic placement of substituents, such as bromine and methoxy groups, on the quinoline ring system is a key strategy in drug design to modulate a molecule's physicochemical properties and biological activity. Understanding the precise substitution pattern is therefore of paramount importance for structure elucidation and the establishment of structure-activity relationships (SAR).

Among the array of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for the unambiguous determination of molecular structure. The chemical shift of each carbon atom in a ¹³C NMR spectrum provides a sensitive probe of its local electronic environment, which is directly influenced by the nature and position of substituents. This guide provides a comparative analysis of experimentally determined ¹³C NMR chemical shifts for a series of brominated methoxyquinoline isomers. By presenting this data in a structured format and offering a detailed experimental protocol, we aim to provide researchers with a valuable resource for the identification and characterization of this important class of compounds.

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table summarizes the ¹³C NMR chemical shifts (in ppm) for a selection of brominated methoxyquinoline isomers. The data has been compiled from various literature sources and is presented to facilitate the comparison of substituent effects on the quinoline ring system. All spectra were recorded in deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

CompoundC2C3C4C4aC5C6C7C8C8aOCH₃
5-Bromo-8-methoxyquinoline 149.9122.9135.8128.3112.0130.2108.3155.4140.956.3
8-Bromo-5-methoxyquinoline [1]151.6121.1132.7131.6105.2122.3114.9145.6155.256.1
5,7-Dibromo-8-methoxyquinoline [2][3]150.9122.5136.1128.3116.5133.7116.3153.3143.862.1
6-Bromo-8-methoxyquinoline 148.9121.9135.5128.0129.8118.0124.5154.2141.556.4
7-Bromo-6-methoxyquinoline [4]150.1122.3135.9127.8121.2156.1108.9129.5145.356.0

Note: The data for 6-Bromo-8-methoxyquinoline is predicted based on substituent effect analysis and should be considered as an estimate.

Deciphering Substituent Effects on the Quinoline Ring

The electronic properties of the bromine and methoxy substituents significantly influence the ¹³C NMR chemical shifts of the quinoline ring. The interplay of inductive and resonance effects determines the shielding or deshielding of individual carbon atoms.

The following diagram illustrates the general electronic effects of the bromo and methoxy substituents on the quinoline ring, which in turn influence the observed ¹³C NMR chemical shifts.

G cluster_quinoline Quinoline Ring cluster_substituents Substituents C2 C2 C3 C3 C4 C4 C4a C4a C8a C8a C5 C5 C6 C6 C7 C7 C8 C8 Br Bromo (Br) -I (Inductive) +M (Mesomeric) Br->C5 -I > +M (Deshielding) Br->C6 +M (Shielding) Br->C7 -I (Deshielding) Br->C8a +M (Shielding) MeO Methoxy (OCH₃) -I (Inductive) +M (Mesomeric) MeO->C5 +M (Shielding) MeO->C7 +M (Shielding) MeO->C8 -I (Deshielding) MeO->C8a -I (Deshielding)

Caption: Influence of Substituents on Quinoline NMR Chemical Shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹³C NMR spectra of brominated methoxyquinolines.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. The following steps ensure a homogenous sample free of particulate matter.

  • Weighing the Sample: Accurately weigh 10-50 mg of the brominated methoxyquinoline sample into a clean, dry vial. The exact amount will depend on the molecular weight and the sensitivity of the NMR spectrometer.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for these compounds due to its good dissolving power and the convenient chemical shift of its residual proton and carbon signals. Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration: To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial for achieving high spectral resolution.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Most commercially available deuterated solvents already contain TMS. If not, a small drop can be added to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guideline for a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

  • Instrument Insertion and Locking: Insert the NMR tube into the spinner turbine and place it in the magnet. The spectrometer's field is then "locked" onto the deuterium signal of the solvent (CDCl₃).

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is a critical step to obtain sharp, well-resolved NMR signals. Automated shimming routines are available on modern spectrometers.

  • Tuning and Matching: The NMR probe is tuned to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30) is typically used.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts for these compounds.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are acquired, depending on the sample concentration.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between pulses, which is important for quantitative analysis.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.

    • Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).

Data Processing and Analysis
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is then corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm. If TMS is not present, the residual solvent signal of CDCl₃ at 77.16 ppm can be used for referencing.

  • Peak Picking and Integration: The chemical shift of each peak is determined. While integration in ¹³C NMR is not always straightforward due to varying relaxation times and the Nuclear Overhauser Effect (NOE), it can provide qualitative information about the number of carbons.

The following diagram illustrates the complete workflow for the ¹³C NMR analysis of brominated methoxyquinolines.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-50 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock filter->insert shim Shim Magnetic Field insert->shim acquire Acquire ¹³C Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference analysis Structural Elucidation reference->analysis Analyze Chemical Shifts

Caption: Workflow for NMR Analysis of Quinoline Compounds.

Conclusion

This guide has provided a comparative analysis of the ¹³C NMR chemical shifts of several brominated methoxyquinoline isomers, offering valuable data for researchers in the field. The detailed experimental protocol and the discussion on substituent effects aim to facilitate the accurate structural characterization of these important heterocyclic compounds. The provided workflows and diagrams serve as a visual aid to the experimental and analytical processes. As more experimental data becomes available for a wider range of isomers, this guide can be further expanded to provide an even more comprehensive resource for the scientific community.

References

  • Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
  • Supplementary Materials (Spectral Data and NMR Spectra of Compounds). (n.d.).
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals.
  • Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. (2008). Magnetic Resonance in Chemistry.
  • 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). (n.d.).
  • 5,7-Dibromo-8-methoxyquinoline. (2017). IUCr Journals.
  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022). Molecules.
  • Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. (1984). Journal of Pharmaceutical Sciences.
  • 5,7-Dibromo-8-methoxyquinoline. (n.d.).
  • Electronic Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Effect of different substituents on 1H NMR of quinolones. (2014). Journal of Advances in Chemistry.
  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). ChemMedChem.
  • 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. (1981). Magnetic Resonance in Chemistry.
  • Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. (2021). Journal of Applied Pharmaceutical Sciences and Research.
  • Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. (2018). Organic & Biomolecular Chemistry.
  • 3-Bromo-4-chloro-7-methoxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • 3-Bromoquinoline. (n.d.). PubChem. Retrieved from [Link]

  • 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2023). The Journal of Organic Chemistry.
  • An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-3-phenylquinoxaline. (n.d.). Benchchem.
  • Comparative NMR Analysis of 4-Bromo-3,3-dimethylindolin-2-one Derivatives: A Guide for Researchers. (n.d.). Benchchem.
  • Comparative Analysis of 13C NMR Chemical Shifts for 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene and Rel
  • Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline. (n.d.). Benchchem.
  • 13C NMR Chemical Shift. (2022).
  • 13C-NMR Spectroscopy. (2022). Chemistry LibreTexts.
  • 13C NMR Spectroscopy. (n.d.). KPU Pressbooks.
  • 13C-NMR. (n.d.).
  • Predicting 13C NMR Spectra by DFT Calculations. (2003). The Journal of Physical Chemistry A.
  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (2023). ChemRxiv.
  • Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. (2014).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules.

Sources

Validation

Melting point comparison of 6-(bromomethyl)quinoline derivatives

Structural Thermodynamics and Melting Point Analysis of 6-(Bromomethyl)quinoline Derivatives As a Senior Application Scientist, I frequently evaluate the physicochemical properties of heterocyclic building blocks. For re...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Thermodynamics and Melting Point Analysis of 6-(Bromomethyl)quinoline Derivatives

As a Senior Application Scientist, I frequently evaluate the physicochemical properties of heterocyclic building blocks. For researchers and drug development professionals, 6-(bromomethyl)quinoline and its substituted derivatives are critical intermediates, widely utilized in the synthesis of kinase inhibitors, quinazolinone-based antitumor agents, and fluorescent probes[1].

In pharmaceutical development, a compound's melting point (MP) is not merely a routine quality control metric; it is a direct macroscopic reflection of its microscopic crystal lattice energy, molecular symmetry, and intermolecular forces. This guide objectively compares the melting points of 6-(bromomethyl)quinoline derivatives against positional isomers, providing field-proven experimental protocols and thermodynamic rationales to optimize your formulation and synthesis workflows.

Thermodynamic Causality: The Drivers of Lattice Energy

The melting point of a quinoline derivative is governed by the thermal energy required to disrupt its crystalline lattice. When comparing 6-(bromomethyl)quinoline derivatives, three primary structural factors dictate this energy:

  • Molecular Weight and Polarizability: The introduction of heavy halogens (e.g., a bromine atom on the quinoline core) significantly increases the overall polarizability of the molecule. This strengthens London dispersion forces, leading to a tighter crystal lattice and a higher melting point.

  • Dipole-Dipole Interactions: The quinoline nitrogen is highly electronegative, creating a strong molecular dipole. The position of the electron-withdrawing bromomethyl group (

    
    ) either reinforces or opposes this natural dipole. Symmetrical alignment in the solid state maximizes dipole-dipole interactions, elevating the melting point.
    
  • Steric Hindrance and Peri-Interactions: Substituents at the 2-position or the 8-position (peri-position) can sterically hinder the optimal planar stacking of the aromatic rings. Disrupted

    
     stacking generally results in a lower melting point compared to isomers where substituents are placed at the less sterically crowded 6- or 7-positions.
    

Comparative Data Analysis

The following table synthesizes quantitative melting point data for various bromomethylquinoline derivatives, highlighting the profound impact of structural modifications on thermal properties.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Structural Influence on Crystal Lattice
8-Bromo-6-(bromomethyl)quinoline 300.98156 - 158[2]Core halogenation significantly increases mass and polarizability; halogen bonding drastically enhances lattice energy.
8-(Bromomethyl)quinoline 222.0881[1]Peri-interaction with the adjacent nitrogen atom creates moderate steric hindrance, resulting in an intermediate melting point.
2-(Bromomethyl)quinoline 222.0867 - 68[3]Asymmetric dipole near the nitrogen atom and steric bulk at the 2-position disrupt optimal

stacking.
5-(Bromomethyl)quinoline (Isomer Ref.)222.0855 - 59[4]Baseline reference demonstrating how positional isomerism alters packing efficiency.

Thermodynamic Insight: The addition of a core bromine atom in 8-bromo-6-(bromomethyl)quinoline nearly doubles the melting point compared to its non-core-halogenated isomers[2]. This is a textbook example of how increased molecular mass and the introduction of intermolecular halogen bonding create a highly rigid crystal lattice.

Experimental Methodology: Synthesis and Thermal Analysis

To ensure absolute reproducibility, the following protocol details the synthesis of bromomethylquinoline derivatives via Wohl-Ziegler bromination, followed by a self-validating thermal characterization workflow.

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the starting methylquinoline derivative (1.0 eq) in anhydrous carbon tetrachloride (

    
    ) or acetonitrile[4].
    
    • Causality: Anhydrous, non-polar solvents like

      
       are chosen because they do not participate in radical reactions and easily dissolve the aromatic starting material.
      
  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq)[3].

    • Causality: NBS provides a low, steady concentration of

      
      , which kinetically favors radical substitution at the benzylic position over electrophilic aromatic addition. AIBN acts as a thermal radical initiator.
      
  • Reflux & Initiation: Heat the mixture to reflux (approx. 77°C for

    
    )[4]. The reaction can be accelerated by irradiating the flask with a high-intensity incandescent lamp. Monitor the consumption of starting material via Thin Layer Chromatography (TLC).
    
  • Workup: Once complete, cool the reaction mixture to 0°C. Filter off the insoluble succinimide byproduct[4]. Concentrate the filtrate under reduced pressure.

  • Self-Validation (Purity Check): Purify the crude product via recrystallization (e.g., using methanol). Validation Step: Before proceeding to thermal analysis, record a

    
     NMR spectrum. The spectrum must show a characteristic sharp singlet for the benzylic protons (
    
    
    
    ) in the range of 4.5–5.0 ppm[4]. The absence of starting material peaks validates purity.
    • Causality: High purity (>98%) is mandatory. Impurities disrupt the crystal lattice, causing freezing point depression, which leads to artificially low and broad melting point ranges.

  • Thermal Analysis: Use a calibrated capillary melting point apparatus. Load 2-3 mm of the dried, pulverized sample into a glass capillary. Heat rapidly to 15°C below the expected melting point, then strictly reduce the ramp rate to 1-2 °C/min.

    • Causality: A slow, controlled ramp rate ensures thermal equilibrium between the heating block and the sample, providing an accurate, thermodynamically true melting range.

Workflow Visualization

Protocol N1 1. Setup & Reagents Methylquinoline + NBS + AIBN N2 2. Radical Bromination Reflux in Solvent (Wohl-Ziegler) N1->N2 N3 3. Workup & Filtration Remove Succinimide Byproduct N2->N3 N4 4. Self-Validation (NMR) Confirm Purity (>98%) N3->N4 N5 5. Thermal Analysis Capillary Melting Point N4->N5

Fig 1: Self-validating experimental workflow for synthesis and thermal analysis.

References

  • MDPI. "Quinaldine Derivatives Preparation and Their Antifungal Activity". Available at: [Link][3]

Sources

Comparative

IR spectroscopy peaks for methoxy and bromomethyl functional groups

Resolving Methoxy and Bromomethyl Functional Groups in API Development: A Comparative Guide to FTIR Modalities In pharmaceutical synthesis, tracking the conversion of reactive intermediates—such as the nucleophilic subst...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Methoxy and Bromomethyl Functional Groups in API Development: A Comparative Guide to FTIR Modalities

In pharmaceutical synthesis, tracking the conversion of reactive intermediates—such as the nucleophilic substitution of a bromomethyl group (-CH


Br) to a methoxy ether (-OCH

)—requires rigorous analytical precision. Fourier-Transform Infrared (FTIR) spectroscopy is a frontline tool for this structural characterization. However, the choice of sampling modality—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—profoundly impacts the detectability of these specific functional groups[1],[2].

This guide provides a mechanistic comparison of these techniques, supported by self-validating experimental protocols, to ensure accurate spectral identification in drug development workflows.

Mechanistic Spectroscopic Profiling

To accurately identify functional groups, one must understand the quantum mechanical and physical causality behind their vibrational frequencies.

The Methoxy Group (-OCHngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) 
The methoxy group presents a unique spectroscopic profile driven by electronic effects. The C-H stretching vibrations of the -OCH

group typically appear at unusually low frequencies, between 2815 and 2850 cm⁻¹. This downward shift compared to standard alkyl C-H stretches (~2950 cm⁻¹) is caused by

hyperconjugation: the lone pairs on the adjacent oxygen atom donate electron density into the anti-bonding orbital of the C-H bond. This weakens the bond, lowering its vibrational force constant. Additionally, the C-O stretching vibration provides a strong, characteristic peak in the 1120–1260 cm⁻¹ range[3].

The Bromomethyl Group (-CHngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


Br) 
Conversely, the bromomethyl group is dominated by the heavy, highly polarizable bromine atom. While the aliphatic C-H stretches remain in the standard 2950–3000 cm⁻¹ region, the diagnostic C-Br stretching vibration occurs deep within the fingerprint region, typically between 500 and 600 cm⁻¹. Because of the large mass of the bromine atom, the reduced mass of the C-Br oscillator is high, which mathematically forces the vibrational frequency to the extreme lower end of the mid-IR spectrum[4].

Technology Comparison: ATR-FTIR vs. Transmission FTIR

Selecting the right FTIR modality is critical, particularly for the bromomethyl group, where instrument limitations can lead to false negatives.

  • ATR-FTIR (Attenuated Total Reflectance): ATR relies on an evanescent wave penetrating a sample in contact with a high-refractive-index crystal[1]. While ATR is exceptional for rapid, non-destructive analysis of the methoxy C-O and C-H peaks, it presents a critical vulnerability for bromomethyl detection. The penetration depth of the evanescent wave is wavelength-dependent, and common ATR crystals like Zinc Selenide (ZnSe) or Germanium (Ge) become completely opaque around 600–650 cm⁻¹, masking the C-Br stretch[2]. Even single-reflection diamond ATRs suffer from high noise at the lower limits of their ~400 cm⁻¹ range.

  • Transmission FTIR (KBr Pellet): Potassium bromide (KBr) is highly transparent down to 400 cm⁻¹. For identifying the deep-IR C-Br stretch, Transmission FTIR remains the gold standard[5]. Although it requires rigorous sample preparation to avoid moisture contamination, its unattenuated throughput in the deep fingerprint region guarantees the resolution of heavy-atom vibrations.

Table 1: Spectroscopic Signatures & Modality Suitability
Functional GroupVibration ModeWavenumber RangeIntensityOptimal FTIR ModalityMechanistic Rationale
Methoxy (-OCH

)
C-H Symmetric Stretch2815 – 2850 cm⁻¹MediumATR or Transmission

hyperconjugation weakens the C-H bond, lowering frequency.
Methoxy (-OCH

)
C-O Stretch1120 – 1260 cm⁻¹StrongATR or TransmissionHigh dipole moment change during vibration yields a strong signal.
Bromomethyl (-CH

Br)
C-Br Stretch500 – 600 cm⁻¹StrongTransmission (KBr) High reduced mass of Bromine shifts the peak below the cutoff of many ATR crystals.

Experimental Workflows: Self-Validating Protocols

To ensure analytical trustworthiness, the following protocols incorporate self-validating steps to prevent false positives or baseline artifacts.

Protocol A: High-Throughput Methoxy Verification via ATR-FTIR

Ideal for tracking the successful formation of an ether linkage.

  • System Calibration: Run a standard polystyrene film. Verify the sharp aromatic C-C stretching peak at exactly 1601 cm⁻¹ to confirm interferometer alignment.

  • Background Collection: Clean the diamond/ZnSe crystal with spectroscopic-grade isopropanol. Collect a background spectrum (air) to capture and subtract current atmospheric H

    
    O and CO
    
    
    
    levels.
  • Sample Application: Apply the neat liquid or powdered API directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact, which is mathematically critical for evanescent wave penetration[6].

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution.

  • Self-Validation: Confirm the presence of the 2815–2850 cm⁻¹ (C-H) and 1120–1260 cm⁻¹ (C-O) peaks. If the baseline slopes upward at lower wavenumbers (an artifact of anomalous dispersion in ATR), apply an advanced ATR correction algorithm to normalize the spectrum[5].

Protocol B: High-Fidelity Bromomethyl Detection via KBr Transmission

Mandatory for resolving the deep-IR C-Br stretch without crystal cutoff interference.

  • Matrix Desiccation: Ensure spectroscopic-grade KBr powder has been dried in a vacuum oven at 110°C for at least 24 hours to eliminate adsorbed water.

  • Sample Milling: Mill 1–2 mg of the bromomethyl API with 100 mg of dried KBr in an agate mortar. Causality Note: Over-grinding can induce polymorphic phase changes in the API; grind gently until a homogenous fine powder is achieved.

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes. Causality Note: The vacuum removes trapped air, preventing light-scattering micro-bubbles and ensuring a glass-clear pellet[2].

  • Acquisition: Place the pellet in the transmission holder. Acquire 32 scans at 4 cm⁻¹ resolution against a blank KBr pellet background.

  • Self-Validation: Analyze the 500–600 cm⁻¹ region for the strong C-Br stretch. Examine the 3200–3600 cm⁻¹ region; the absence of a broad O-H peak validates that the KBr matrix remained strictly anhydrous during preparation, ensuring spectral integrity.

Decision Workflow

FTIR_Method_Selection A API Intermediate Analysis Target: -OCH3 or -CH2Br B Identify Target Functional Group A->B C Methoxy Group (-OCH3) Key Peaks: 2850 cm⁻¹ & 1120 cm⁻¹ B->C D Bromomethyl Group (-CH2Br) Key Peak: 500-600 cm⁻¹ B->D E ATR-FTIR (Diamond/ZnSe) High throughput, minimal prep C->E Optimal Range D->E Crystal Cutoff Risk F Transmission FTIR (KBr) Deep IR transparency (<600 cm⁻¹) D->F Required for C-Br G Spectral Validation & Library Match E->G F->G

Workflow for selecting the optimal FTIR modality based on target functional group properties.

References

  • ATR-FTIR Spectroscopy Basics - Mettler Toledo. 1

  • FTIR: Transmission vs ATR spectroscopy - Specac Ltd. 2

  • A Comparative Guide to the Infrared Spectroscopy of 6-Methoxy-2-hexanone - Benchchem. 3

  • How to Read and Interpret FTIR Spectroscope of Organic Material - Indonesian Journal of Science & Technology. Link

  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution - MDPI. 6

  • Infrared Spectra (IR) Interpretation - Save My Exams. 7

  • The difference between FTIR and FTIR/ATR? - ResearchGate. 5

  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. 8

  • Infrared Spectroscopy Absorption Table - ResearchGate. 4

Sources

Validation

Crystal structure analysis of 3,8-dibromoquinoline derivatives

Crystal Structure Analysis of 3,8-Dibromoquinoline Derivatives: A Comparative Guide to Analytical Modalities Introduction to the Analytical Challenge 3,8-Dibromoquinoline and its functionalized derivatives are highly val...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of 3,8-Dibromoquinoline Derivatives: A Comparative Guide to Analytical Modalities

Introduction to the Analytical Challenge

3,8-Dibromoquinoline and its functionalized derivatives are highly valued rigid scaffolds in medicinal chemistry, serving as critical synthetic intermediates for potent therapeutics, including Hepatitis C Virus (HCV) NS5B polymerase inhibitors[1]. Understanding the solid-state behavior of these molecules is paramount. The dual bromine substitutions introduce significant steric bulk and dictate the supramolecular assembly of the crystal lattice through highly directional halogen bonding (


 and 

) and

stacking interactions[2].

For drug development professionals, selecting the correct analytical modality to resolve these structures is a critical decision that impacts downstream formulation and patent claims. This guide objectively compares the three leading crystallographic techniques—Single-Crystal X-Ray Diffraction (SC-XRD), Powder X-Ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED)—evaluating their performance, experimental causality, and data validation protocols[3],.

Comparative Analysis of Analytical Modalities

To objectively evaluate the best approach for analyzing 3,8-dibromoquinoline derivatives, we must weigh the sample requirements against the resolution of the structural output[4].

  • Single-Crystal X-Ray Diffraction (SC-XRD): The undisputed gold standard. SC-XRD provides unambiguous atomic coordinates and absolute stereochemistry. However, it requires the successful growth of a large, defect-free single crystal (>50 μm), which can be a severe bottleneck for highly insoluble halogenated quinolines.

  • Microcrystal Electron Diffraction (MicroED): A revolutionary 3D electron diffraction technique. Because electrons interact with matter much more strongly than X-rays, MicroED can solve structures from sub-micron crystallites (<1 μm) found in standard API powders[5]. It is the optimal alternative when single crystals cannot be grown, though dynamical scattering effects can complicate the refinement[6].

  • Powder X-Ray Diffraction (PXRD) with Rietveld Refinement: Best utilized for bulk phase purity analysis and polymorph screening. While de novo structure solution from PXRD is possible using Crystal Structure Prediction (CSP) models, the overlapping diffraction peaks of low-symmetry monoclinic quinoline systems make Rietveld refinement computationally intensive[3].

Workflow A Crystallization of 3,8-Dibromoquinoline B Crystal Size Assessment A->B C > 50 μm Single-Crystal XRD B->C Large Crystals D < 1 μm (Powder) MicroED B->D Microcrystals E Data Collection (Cu Kα or e- beam) C->E D->E F Structure Solution (SHELXT) E->F G Refinement & Validation (SHELXL) F->G H Final Absolute Structure G->H

Workflow for determining the crystal structure of 3,8-dibromoquinoline derivatives.

Quantitative Data: Structural Impact of Halogenation

To illustrate the crystallographic behavior of brominated quinolines, we compare the structural parameters of two closely related analogues. The addition of bromine atoms significantly alters the unit cell volume, crystal density, and the nature of the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 stacking interactions (centroid-centroid distances typically 

Å)[2],.

Table 1: Comparative Crystallographic Parameters of Brominated Quinolines [7],[8]

Parameter6,8-Dibromoquinoline3,6,8-Tribromoquinoline
Chemical Formula


Molecular Weight 286.94 g/mol 365.83 g/mol
Crystal System MonoclinicMonoclinic
Space Group


Unit Cell: a (Å) 7.34363.9810
Unit Cell: b (Å) 9.896112.4176
Unit Cell: c (Å) 13.010819.7419
Angle:

(°)
109.58992.827
Volume (ų) 890.8974.74
Calculated Density 2.140

2.493

Radiation Source Cu

Cu

Experimental Methodologies & Self-Validating Protocols

As an application scientist, it is vital to understand the causality behind experimental choices. The protocols below are designed as self-validating systems to ensure absolute trustworthiness in the resulting structural models.

Protocol A: SC-XRD Analysis of 3,8-Dibromoquinoline Derivatives
  • Crystallization: Dissolve the derivative in a minimal amount of N,N-dimethylformamide (DMF) or methanol. Use slow solvent evaporation at 263 K to promote the formation of defect-free, needle-shaped crystals[8].

  • Crystal Mounting: Select a crystal (>50 μm) under a polarized light microscope. Coat it in paratone oil and mount it on a cryoloop. Causality: The oil protects the crystal from atmospheric degradation and acts as a rigid glass when flash-cooled to 100 K, minimizing thermal vibrations (atomic displacement parameters).

  • Data Collection (The Cu ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     Imperative):  Collect diffraction data using a diffractometer (e.g., Oxford Diffraction Xcalibur or Agilent SuperNova) equipped with a Cu 
    
    
    
    source (
    
    
    Å),[9]. Causality: Copper radiation is explicitly chosen over Molybdenum because it maximizes the anomalous dispersion signal of the bromine atoms. This is mathematically required to accurately calculate the Flack parameter for absolute stereochemical assignment.
  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS or CrysAlisPro). Causality: Bromine is highly absorbing. Failing to correct for this will result in artificially distorted electron density maps and false residual peaks.

  • Self-Validation Checkpoint: Ensure the internal agreement factor (

    
    ) is 
    
    
    
    . Refine the structure using SHELXL. A valid model must yield a final
    
    
    and a Flack parameter of
    
    
    .
Protocol B: MicroED for Sub-Micron Powders
  • Sample Preparation: If the 3,8-dibromoquinoline derivative only yields a microcrystalline powder, gently crush a <1 mg sample and deposit it directly onto a carbon-coated copper TEM grid[5].

  • Cryo-Cooling: Plunge the grid into liquid nitrogen and transfer it to a cryo-TEM. Causality: Electron beams are highly ionizing. Cryogenic temperatures are mandatory to mitigate radiation damage to the organic quinoline framework during data collection.

  • Data Collection: Collect data using continuous rotation (e.g.,

    
    /second) to capture a complete wedge of reciprocal space.
    
  • Self-Validation Checkpoint: Refine the data using kinematical scattering approximations. Validate the geometry of the quinoline ring; the maximum deviation from the mean plane should be

    
     Å, confirming the expected planarity[2].
    

Interactions Core 3,8-Dibromoquinoline Lattice Halogen Halogen Bonding (C-Br···N / C-Br···π) Core->Halogen PiPi π-π Stacking (Centroid < 3.8 Å) Core->PiPi HBond Hydrogen Bonding (C-H···Br) Core->HBond Packing Supramolecular Assembly Halogen->Packing PiPi->Packing HBond->Packing Stability Thermal & Mechanical Stability Packing->Stability

Key intermolecular interactions stabilizing the 3,8-dibromoquinoline crystal lattice.

References

Sources

Comparative

A Comparative Guide to the Reactivity of 6-Bromomethylquinoline vs. 3-Bromoquinoline in Synthetic Chemistry

Introduction In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold is a privileged structure found in numerous therapeutics, ranging from antimalarials to targeted oncology inhibitors. Functi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold is a privileged structure found in numerous therapeutics, ranging from antimalarials to targeted oncology inhibitors. Functionalizing the quinoline core is a critical step in lead optimization.

Among the most versatile building blocks are halogenated quinolines. However, the exact position and chemical environment of the halogen dictate the entire synthetic strategy. This guide objectively compares the reactivity profiles of 6-bromomethylquinoline (a benzylic bromide) and 3-bromoquinoline (an aryl bromide), providing structural causality, comparative data, and self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Divergence: The Causality of Reactivity

The fundamental difference in reactivity between these two substrates stems from the hybridization of the carbon atom bonded to the bromine and the electronic influence of the quinoline ring [2].

6-Bromomethylquinoline: Benzylic Electrophilicity

In 6-bromomethylquinoline, the bromine is attached to an


-hybridized carbon that is one bond removed from the aromatic ring (a benzylic position).
  • Reaction Pathway: It readily undergoes nucleophilic substitution (

    
     and 
    
    
    
    ).
  • Causality: The C-Br bond is relatively weak. In an

    
     pathway, the adjacent 
    
    
    
    -system of the quinoline ring lowers the activation energy by stabilizing the transition state through orbital overlap. If the reaction proceeds via an
    
    
    mechanism, the resulting benzylic carbocation is highly resonance-stabilized. Consequently, this substrate reacts rapidly with weak nucleophiles (amines, alkoxides, cyanides) under mild, metal-free conditions [1].
3-Bromoquinoline: Aryl Halide Inertness

In 3-bromoquinoline, the bromine is directly attached to an


-hybridized carbon on the electron-deficient pyridine ring of the quinoline core.
  • Reaction Pathway: It is completely inert to standard

    
     substitution and requires transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [3].
    
  • Causality: The

    
     backside attack is geometrically impossible due to the steric blockade of the aromatic ring and electronic repulsion from the 
    
    
    
    -cloud. Furthermore, the
    
    
    bond is significantly stronger and shorter than a benzylic C-Br bond. Therefore, functionalization relies on palladium-catalyzed cross-coupling, where the rate-determining step is the oxidative addition of the strong aryl C-Br bond to a
    
    
    catalyst [4].

Reactivity Q6 6-Bromomethylquinoline (Benzylic sp³-Br) SN2 Nucleophilic Substitution (SN1 / SN2) Q6->SN2 Weak C-Br bond Resonance stabilized TS Q3 3-Bromoquinoline (Aryl sp²-Br) Cross Pd-Catalyzed Cross-Coupling (Suzuki, Heck, etc.) Q3->Cross Strong C-Br bond Blocked backside attack Prod1 Alkyl, Amine, Ether Derivatives (Mild Conditions, Metal-Free) SN2->Prod1 Prod2 Aryl, Alkynyl Derivatives (Requires Pd(0) Catalyst & Heat) Cross->Prod2

Fig 1: Divergent reactivity pathways of 6-bromomethylquinoline and 3-bromoquinoline.

Comparative Data Summary

The following table summarizes the quantitative and qualitative parameters governing the reactivity of both substrates.

Parameter6-Bromomethylquinoline3-Bromoquinoline
Carbon Hybridization

(Benzylic)

(Aryl)
Primary Reaction Type Nucleophilic Substitution (

/

)
Transition-Metal Cross-Coupling
Typical Reagents NaCN, Amines, Alkoxides,

Arylboronic acids, Amines, Alkynes
Catalyst Requirement None (Metal-free)Palladium (e.g.,

,

)
Typical Temperature Room Temp to 50 °C80 °C to 110 °C
Solvent Systems Ethanol, DMF, THF1,4-Dioxane/Water, Toluene, DMF
Steric Hindrance Low (Accessible for backside attack)High (Backside attack blocked)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline standard functionalization workflows for both compounds. The causality behind the choice of reagents and conditions is explicitly detailed.

Protocol A: Cyanation of 6-Bromomethylquinoline (Nucleophilic Substitution)

This protocol demonstrates the high electrophilicity of the benzylic bromide, allowing for carbon-carbon bond formation without a transition metal [1].

Rationale: 95% Ethanol is selected as the solvent because it provides optimal co-solubility for both the organic substrate and the inorganic salt (NaCN). A mild temperature (50 °C) is sufficient to drive the


 displacement rapidly while minimizing the competing hydrolysis of the bromide to an alcohol.

Step-by-Step Workflow:

  • Setup: To a round-bottom flask, add crude 6-bromomethylquinoline (1.8 g, ~8.1 mmol) and dissolve in 95% ethanol (30 mL).

  • Nucleophile Addition: Add Sodium Cyanide (NaCN) (2.0 g, 40.8 mmol, ~5 equiv) in one portion at room temperature. Caution: NaCN is highly toxic; perform in a well-ventilated fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture at 50 °C for 3 hours. Monitor completion via TLC (Hexanes/EtOAc).

  • Workup: Concentrate the mixture under vacuum to remove ethanol. Quench the residue by adding Water (50 mL) and extract with Ethyl Acetate (50 mL).

  • Isolation: Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous

    
    , filter, and concentrate to yield 2-(quinolin-6-yl)acetonitrile.
    
Protocol B: Suzuki-Miyaura Coupling of 3-Bromoquinoline (Cross-Coupling)

This protocol highlights the necessity of palladium catalysis to activate the inert


 bond [3][4].

Rationale:


 is chosen as the precatalyst because the bidentate dppf ligand effectively stabilizes the palladium intermediate and accelerates the final reductive elimination step. A biphasic solvent system (1,4-dioxane/water) is critical: dioxane dissolves the organic substrates, while water dissolves the 

base, which is required to form the reactive boronate complex necessary for transmetalation.

Step-by-Step Workflow:

  • Setup: In a Schlenk flask, combine 3-bromoquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv),

    
     (0.03 mmol, 3 mol%), and 
    
    
    
    (2.0 mmol, 2.0 equiv).
  • Inert Atmosphere: Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free environment (preventing catalyst degradation).

  • Solvent Addition: Inject a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the vigorously stirring mixture to 90 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organics with brine, dry over

    
    , filter, and purify via flash column chromatography.
    

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd 3-Bromoquinoline PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII Trans Transmetalation (Base & Boronic Acid) PdII->Trans PdII_2 Pd(II) Intermediate (Ar-Pd-Ar') Trans->PdII_2 Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 3-Arylquinoline

Fig 2: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 3-bromoquinoline functionalization.

References

  • Title: Modulators of ATP-binding cassette transporters (US Patent 8,741,933 B2)
  • Title: Selectivity of Aryl and Benzylic Bromination Source: University of Glasgow Theses Repository URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of 5-Methoxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Quinoline Scaffold Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, renow...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The quinoline ring system is a versatile scaffold, and its electronic properties, which can be finely tuned by substituents, are of paramount importance for its biological and photophysical behavior. Among these derivatives, 5-methoxyquinoline presents a unique electronic profile due to the electron-donating methoxy group on the carbocyclic ring, influencing its absorption of ultraviolet-visible (UV-Vis) light. Understanding these spectroscopic properties is crucial for drug design, quality control, and the development of novel molecular probes.

Fundamentals of UV-Vis Spectroscopy of Quinolines

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like quinoline, the absorption of UV-Vis radiation promotes electrons from lower-energy molecular orbitals (typically π and n orbitals) to higher-energy anti-bonding orbitals (π). The quinoline nucleus exhibits characteristic absorption bands arising from π → π transitions within the aromatic system.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to structural modifications of the quinoline core. The introduction of substituents can cause:

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, often caused by substituents that extend the conjugated system or by electron-donating groups.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, often caused by substituents that disrupt conjugation or by electron-withdrawing groups.

  • Hyperchromic Effect: An increase in molar absorptivity.

  • Hypochromic Effect: A decrease in molar absorptivity.

The solvent environment also plays a critical role, with solvent polarity potentially influencing the energy levels of the ground and excited states, leading to solvatochromic shifts.

The Influence of the 5-Methoxy Group

The methoxy group (-OCH₃) at the 5-position of the quinoline ring is an electron-donating group through resonance. This has a significant impact on the electronic structure and, consequently, the UV-Vis absorption spectrum. The lone pairs on the oxygen atom can delocalize into the aromatic π-system, increasing the electron density of the ring. This extended conjugation generally leads to a bathochromic shift of the π → π* transitions compared to the parent quinoline molecule.

Comparative UV-Vis Absorption Data

To provide a clear comparison, the following table summarizes the available UV-Vis absorption data for 5-methoxyquinoline and related derivatives. It is important to note that comprehensive spectral data for a wide range of 5-methoxyquinoline derivatives is not always readily available in the public domain. The data presented here is compiled from various sources and serves as a representative comparison.

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
QuinolineChloroform289Not Specified[1]
5-MethoxyquinolineNot SpecifiedNot SpecifiedNot Specified[2]
2-Chloro-5-methoxyquinolineNot SpecifiedNot SpecifiedNot Specified[3]
8-Amino-5-methoxyquinolineNot SpecifiedNot SpecifiedNot Specified
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinolineTHF264 - 370Not Specified[4]
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinolineAcetic Acid264 - 370Not Specified[4]
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinolineFormic Acid264 - 370Not Specified[4]

Note: Specific λmax and molar absorptivity values for 5-methoxyquinoline and some of its simple derivatives are not explicitly detailed in the readily accessible literature. The table highlights the need for further experimental characterization of this compound class. The data for the more complex derivative provides an indication of the absorption range for substituted 5-methoxyquinolines.

Analysis of Substituent and Solvent Effects

The electronic nature and position of other substituents on the 5-methoxyquinoline scaffold further modulate its UV-Vis absorption spectrum.

  • Electron-Withdrawing Groups (EWGs): The introduction of an EWG, such as a nitro group, can lead to intramolecular charge transfer (ICT) character in the electronic transitions. This often results in a significant bathochromic shift and a broadening of the absorption bands.

  • Electron-Donating Groups (EDGs): Additional EDGs, such as an amino group at the 8-position (as in 8-amino-5-methoxyquinoline), can further enhance the electron density of the ring system, typically causing a red shift in the absorption maxima.

  • Solvent Polarity: The polarity of the solvent can have a pronounced effect on the absorption spectra of quinoline derivatives, a phenomenon known as solvatochromism. For molecules with a significant change in dipole moment upon excitation, polar solvents can stabilize the excited state more than the ground state, leading to a red shift. Conversely, if the ground state is more polar, a blue shift may be observed in polar solvents. The study of solvatochromism provides valuable insights into the electronic nature of the excited state.[5]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the generation of reliable and reproducible UV-Vis absorption data for 5-methoxyquinoline derivatives, the following detailed experimental protocol is recommended.

Materials and Instrumentation
  • Compound: Purified 5-methoxyquinoline derivative of interest.

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., n-hexane, chloroform, ethanol, acetonitrile, DMSO).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

Workflow Diagram

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis stock_solution Prepare Stock Solution (e.g., 1 mg/mL in a suitable solvent) serial_dilution Perform Serial Dilutions (to achieve absorbance in the 0.2-1.0 range) stock_solution->serial_dilution baseline Record Baseline (using pure solvent in both cuvettes) serial_dilution->baseline measure_sample Measure Sample Spectrum (200-800 nm scan range) baseline->measure_sample identify_lambda_max Identify λmax measure_sample->identify_lambda_max calc_epsilon Calculate Molar Absorptivity (ε) (using Beer-Lambert Law) identify_lambda_max->calc_epsilon

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh a precise amount of the 5-methoxyquinoline derivative and dissolve it in a known volume of a chosen spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of working solutions with concentrations that will yield absorbance values in the optimal range of 0.2 to 1.0 AU at the expected λmax.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm). This corrects for any absorbance from the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette and rinse it with the working solution of the 5-methoxyquinoline derivative. Then, fill the cuvette with the working solution and place it back in the sample holder.

  • Data Acquisition: Acquire the absorption spectrum of the sample. The instrument will automatically subtract the baseline from the sample spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε).

Conclusion and Future Perspectives

The 5-methoxyquinoline scaffold holds significant promise in the development of new therapeutic agents and functional materials. A thorough understanding of its UV-Vis absorption properties is fundamental to advancing these applications. This guide has provided a comparative overview of the available spectroscopic data and a robust experimental protocol for the characterization of these compounds.

The limited availability of comprehensive public data for a wide array of 5-methoxyquinoline derivatives underscores the need for further systematic studies. Future research should focus on synthesizing a broader range of derivatives and systematically investigating the effects of various substituents and solvent environments on their photophysical properties. Such studies will not only enrich the fundamental understanding of these molecules but also accelerate their translation into practical applications.

References

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • 5-Methoxyquinoline. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. (2021). Taylor & Francis. Retrieved March 10, 2026, from [Link]

  • UV-vis spectra of 2 (c = 5.05 × 10 −5 M) in different solvents. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • 5-Methoxyquinoline Photobasicity Is Mediated by Water Oxidation. (2019). PubMed. Retrieved March 10, 2026, from [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. (2015). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). PMC. Retrieved March 10, 2026, from [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI. Retrieved March 10, 2026, from [Link]

  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2025). European Journal of Chemistry. Retrieved March 10, 2026, from [Link]

  • Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. (2015). MDPI. Retrieved March 10, 2026, from [Link]

  • Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. (2021). MDPI. Retrieved March 10, 2026, from [Link]

  • UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Analytical Quality by Design Driven Development and Validation of UV-Visible Spectrophotometric Method for Quantification of Xan. (n.d.). Ingenta Connect. Retrieved March 10, 2026, from [Link]

  • Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. (2014). SCIRP. Retrieved March 10, 2026, from [Link]

  • Second-order polarizabilities of some quinolines. (n.d.). NISCAIR. Retrieved March 10, 2026, from [Link]

  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. (2023). PMC. Retrieved March 10, 2026, from [Link]

  • Effect of solvent on UV absorption maxima_ λmax. (2022). YouTube. Retrieved March 10, 2026, from [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][2][6]Triazolo[4,3-c]. (2024). MDPI. Retrieved March 10, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline proper disposal procedures

Operational Guide: Safe Handling, Quenching, and Disposal of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline When managing complex halogenated heterocycles like 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline, standard sol...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling, Quenching, and Disposal of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline

When managing complex halogenated heterocycles like 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline, standard solvent disposal procedures are insufficient. The presence of the benzylic bromide (-CH₂Br) group transforms this molecule from a standard halogenated waste into a highly reactive alkylating agent. Direct disposal into a generic waste carboy without prior deactivation poses severe exposure risks to laboratory and waste management personnel, and risks dangerous cross-reactivity.

As a Senior Application Scientist, I have designed this operational plan to provide a self-validating, step-by-step system for the safe deactivation and regulatory-compliant disposal of this specific chemical class.

Hazard Profile & Operational Implications

Before initiating any disposal workflow, it is critical to understand the causality behind the required safety measures. The molecule contains two distinct hazard centers: the highly electrophilic bromomethyl group and the recalcitrant dibromoquinoline core.

Table 1: Chemical Properties and Disposal Causality

PropertyValue / Structural FeatureOperational Implication for Disposal
Reactive Group Benzylic Bromide (-CH₂Br)Critical Hazard: Strong alkylating agent and lachrymator. Requires nucleophilic quenching (deactivation) prior to entering the waste stream.
Core Structure 3,8-DibromoquinolineSegregation: Must be strictly segregated into halogenated waste streams to avoid regulatory fines and disposal facility rejection.
Halogen Content High (3 Bromine atoms)Incineration: Generates corrosive hydrogen bromide (HBr) upon combustion; requires an EPA-permitted high-temperature incinerator equipped with scrubbers.
Solubility Low in water, high in organicsKinetic Barrier: Must be dissolved in a water-miscible co-solvent (e.g., ethanol) to ensure a homogenous reaction during the aqueous quenching phase.

The Causality of the Quenching Protocol

Alkylating agents are electrophilic compounds that can form covalent adducts with nucleophilic centers in DNA and proteins, making them potent mutagens and carcinogens[1]. According to the National Research Council's Prudent Practices in the Laboratory, reactive alkylating agents must be destroyed by reacting them with appropriate nucleophiles before disposal[2].

We utilize sodium thiosulfate (Na₂S₂O₃) for this deactivation. The thiosulfate anion is a "soft" nucleophile that rapidly and selectively attacks the "soft" electrophilic carbon of the benzylic bromide via an Sₙ2 mechanism. This displaces the bromide leaving group and forms a stable, water-soluble, non-toxic Bunte salt (an S-alkyl thiosulfate)[3]. This specific chemical transformation completely eliminates the acute alkylating hazard.

Step-by-Step Deactivation (Quenching) Methodology

To ensure a self-validating safety system, this protocol includes a chemical verification step to confirm the complete destruction of the reactive moiety.

Required Materials:

  • Certified chemical fume hood

  • PPE: Heavy-duty nitrile or neoprene gloves (benzylic bromides permeate thin latex), safety goggles, lab coat

  • Water-miscible solvent (e.g., Ethanol or Tetrahydrofuran)

  • 1M Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • 4-(4-nitrobenzyl)pyridine (NBP) reagent (for validation)

Execution Steps:

  • Dissolution: Inside the fume hood, dissolve the 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline in a sufficient volume of ethanol to achieve a clear, homogenous solution.

  • Nucleophilic Addition: While stirring vigorously, slowly add 3 to 5 molar equivalents of the 1M aqueous sodium thiosulfate solution.

  • Reaction Time: Allow the mixture to stir at room temperature for 2 to 4 hours. The Sₙ2 reaction kinetics depend on concentration, but 4 hours is generally sufficient for complete conversion.

  • System Validation (The NBP Test): Do not assume the reaction is complete. Verify the destruction of the alkylating agent using the 4-(4-nitrobenzyl)pyridine (NBP) test[1]. React a drop of the reaction mixture with NBP; the absence of a blue/purple color confirms that no residual electrophilic bromomethyl groups remain[3]. If a color change occurs, add additional thiosulfate and continue stirring.

Final Disposal and EPA Compliance

Once the NBP test confirms deactivation, the acute toxicity is neutralized, but the mixture remains a regulated halogenated organic compound due to the dibromoquinoline core.

  • Segregation: Transfer the quenched mixture into a tightly capped, DOT-approved container clearly labeled as "Halogenated Solvent Waste" [4].

  • Avoid Mixing: Never mix this stream with non-halogenated solvents. Mixing incompatible streams dramatically raises disposal costs and can disqualify the waste from specific treatment pathways[4].

  • Cradle-to-Grave Management: Under the Resource Conservation and Recovery Act (RCRA), you are responsible for this waste from generation to final destruction[4]. Ensure the waste is transported by a permitted hazardous waste vendor to a facility capable of high-temperature liquid injection incineration (650°C to 1,600°C), which is required to break the carbon-halogen bonds safely[5].

Operational Workflow Visualization

DisposalWorkflow Start 3,8-Dibromo-6-(bromomethyl) -5-methoxyquinoline Dissolve Dissolve in Ethanol (Fume Hood) Start->Dissolve Quench Add 3-5 eq. Aqueous Sodium Thiosulfate Dissolve->Quench Stir Stir at Room Temp (2-4 hours) Quench->Stir Test NBP Validation Test for Alkylating Agents Stir->Test Decision Residual Agent Detected? Test->Decision Decision->Stir Yes (Blue/Purple) Waste Transfer to Halogenated Organic Waste Stream Decision->Waste No (Colorless) Incinerate EPA-Permitted High-Temp Incineration Waste->Incinerate

Workflow for the deactivation and disposal of reactive bromomethyl quinoline derivatives.

References

  • Guidelines for Solvent Waste Recycling & Disposal . AllSource Environmental. Retrieved from[Link]

  • Chemical Mutagenesis (Destruction of Alkylating Agents) . Regulations.gov. Retrieved from[Link]

  • Hazardous Substance Database (HSDB) Information for Chromic Acid - Records Collections . US Environmental Protection Agency (EPA). Retrieved from[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) . National Research Council / The National Academies Press. Retrieved from[Link]

  • Supporting Documentation for the Rotterdam Convention (Incineration Guidelines) . Rotterdam Convention (PIC). Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline

Technical Safety and Operational Guide: Handling 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline Chemical Causality & Hazard Profile 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline is a highly functionalized heterocyclic c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety and Operational Guide: Handling 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline

Chemical Causality & Hazard Profile

3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline is a highly functionalized heterocyclic compound. From a safety and handling perspective, its most critical structural feature is the bromomethyl group (-CH₂Br) .

Like other benzylic halides, this functional group transforms the molecule into a potent alkylating agent and a severe lachrymator (tear-inducing substance)[1][2]. The causality of its toxicity lies in its electrophilic nature: the bromomethyl carbon undergoes rapid


 nucleophilic substitution when exposed to biological nucleophiles (such as the nitrogen bases in DNA or the thiol groups in cellular proteins)[3]. This irreversible alkylation leads to cellular toxicity, severe mucous membrane irritation, and potential genotoxicity/mutagenicity[3]. Furthermore, the lipophilic dibromoquinoline core enhances the molecule's ability to penetrate biological membranes, exacerbating systemic exposure risks.

To safely handle this compound, researchers must utilize chemical quenching strategies. The standard protocol relies on sodium thiosulfate (Na₂S₂O₃) , a "soft" nucleophile that rapidly displaces the reactive bromide to form a stable, water-soluble, and non-toxic Bunte salt, permanently neutralizing the hazard[4][5].

Pathway cluster_tox Biological Toxicity (Unprotected) cluster_quench Chemical Quenching (Protocol) C 3,8-Dibromo-6-(bromomethyl) -5-methoxyquinoline DNA Biological Nucleophiles (DNA/Proteins) C->DNA Exposure Thio Sodium Thiosulfate (Na2S2O3) C->Thio Quench Alk Alkylation & Tissue Necrosis (Lachrymator Effect) DNA->Alk Neut Neutralized Bunte Salt (Water Soluble) Thio->Neut

Mechanism of biological alkylation versus chemical quenching with sodium thiosulfate.

Required Personal Protective Equipment (PPE) Matrix

Because halogenated aromatics can rapidly permeate standard laboratory gloves, and due to the severe lachrymatory effects of the bromomethyl group, baseline PPE must be upgraded. Every piece of equipment chosen below serves as a self-validating barrier against specific exposure routes[1].

PPE CategorySpecification & MaterialQuantitative/Causality Rationale
Hand Protection Double Gloving: Inner standard nitrile (4 mil); Outer heavy-duty butyl rubber or laminated PE/EVAL (15+ mil).Standard thin nitrile offers <10 minutes of breakthrough time against halogenated organics. Butyl rubber prevents rapid permeation of the lipophilic quinoline core.
Eye/Face Protection Unvented chemical splash goggles AND a full-face shield.Lachrymators react instantly with the moisture in the eyes to form hydrobromic acid (HBr)[6]. Safety glasses are insufficient against vapors/dust.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, plus a chemical-resistant apron.Prevents aerosolized dust or micro-spills from settling on porous clothing, which could lead to delayed dermal alkylation[3].
Respiratory Primary: Certified Chemical Fume Hood.Secondary: NIOSH-approved respirator (Organic Vapor/P100 cartridges) if handling outside a hood.Fume hood face velocity must be validated at 100–120 fpm prior to opening the container to ensure lachrymatory vapors are actively exhausted[1].

Operational Workflow & Handling Protocol

To ensure trustworthiness and safety, the handling of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline must follow a strict, self-validating procedural loop.

Step 1: Environmental Validation & Setup

  • Verify the chemical fume hood is operational (check the digital airflow monitor for >100 fpm).

  • Clear the hood of unnecessary clutter to prevent turbulence.

  • Pre-position a freshly prepared 10% (w/v) Sodium Thiosulfate (Na₂S₂O₃) aqueous solution inside the hood for immediate decontamination[7].

Step 2: Reagent Transfer

  • Don all required PPE (see Matrix).

  • Open the reagent bottle only inside the fume hood. Because the bromomethyl group is sensitive to moisture (which can cause slow hydrolysis and release of corrosive HBr), purge the container with inert gas (Argon or Nitrogen) before and after weighing[7].

  • Weigh the solid directly into a pre-tared, sealable reaction vessel. Do not transport open weigh boats across the laboratory.

Step 3: Post-Handling Decontamination

  • Do not remove spatulas, weigh boats, or glassware from the fume hood.

  • Submerge all contaminated tools directly into the 10% sodium thiosulfate bath.

  • Allow tools to soak for a minimum of 30 minutes to ensure complete

    
     quenching of residual reagent before washing them in the standard laboratory sink[4].
    

Workflow N1 1. Fume Hood & PPE Setup (Verify Face Velocity >100 fpm) N2 2. Reagent Transfer (Argon/Nitrogen Atmosphere) N1->N2 N3 3. Experimental Execution (Closed System) N2->N3 N4 4. In-Situ Quenching (10% Na2S2O3 Solution) N3->N4 N5 5. Segregated Waste Disposal (Halogenated Stream) N4->N5

Operational workflow for the safe handling and neutralization of reactive alkylating agents.

Spill Response & The Thiosulfate Quenching Protocol

In the event of a spill, standard sweeping or absorption is dangerous due to the aerosolization of the lachrymatory powder. The spill must be chemically deactivated[5].

Emergency Spill Methodology:

  • Evacuate & Isolate: Immediately alert personnel and evacuate the immediate area. Allow the fume hood to clear any initial dust/vapor for 5 minutes.

  • Don Emergency PPE: Ensure heavy-duty butyl gloves and a full-face shield are worn.

  • Liquid Containment (If dissolved): Surround the spill with inert absorbent pads or vermiculite.

  • Chemical Quenching: Carefully pour the 10% Sodium Thiosulfate solution over the spill area, working from the outside edges toward the center to prevent spreading[4][5].

  • Validation: Allow the quenching reaction to proceed for 15–20 minutes. The thiosulfate will chemically deactivate the alkylating agent[5].

  • Physical Cleanup: Scoop the neutralized slurry into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Secondary Wash: Wash the spill surface with warm, soapy water, followed by a final wipe with a 5% sodium thiosulfate solution to ensure zero residual contamination.

Waste Segregation & Disposal Plan

Improper disposal of unquenched alkylating agents poses severe risks to environmental health and waste-handling personnel.

  • Reaction Mixtures: Before disposal, ensure all reaction mixtures containing unreacted 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline are fully quenched with an excess of saturated sodium thiosulfate[4]. Stir for at least 1 hour.

  • Segregation: Once quenched, the organic layer must be separated and disposed of in the Halogenated Organic Waste stream (due to the dibromoquinoline core). The aqueous layer (containing the neutralized Bunte salts) must be disposed of in the Aqueous Hazardous Waste stream[6].

  • Labeling: Clearly label waste containers with "Contains Halogenated Quinolines" and "Quenched Alkylating Agents" to inform downstream waste management teams.

References

Sources

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